molecular formula C8H9Cl2N3 B13698955 1-(2,6-Dichloro-3-methylphenyl)guanidine

1-(2,6-Dichloro-3-methylphenyl)guanidine

Cat. No.: B13698955
M. Wt: 218.08 g/mol
InChI Key: QFNJWLRTAZXSDC-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-3-methylphenyl)guanidine is a synthetic guanidine derivative intended for research and development purposes in laboratory settings. Guanidines are organic compounds known for their strong basicity and ability to participate in hydrogen bonding, making them valuable scaffolds in medicinal chemistry and drug discovery . Researchers are investigating guanidine-based compounds for their diverse biological activities. The guanidine moiety is a privileged structure in pharmacology, with studied applications in the development of molecules that target enzymes and DNA . Some guanidine derivatives act as antagonists for neurological receptors like the histamine H3 receptor and muscarinic receptors , while others have been explored as inhibitors of kinases such as MSK1, which is involved in inflammatory pathways . The specific dichloro and methyl substituents on the phenyl ring of this compound are likely to influence its electronic properties, lipophilicity, and overall interaction with biological targets, providing a versatile intermediate for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

2-(2,6-dichloro-3-methylphenyl)guanidine

InChI

InChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13)

InChI Key

QFNJWLRTAZXSDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure analysis of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure Analysis of 1-(2,6-Dichloro-3-methylphenyl)guanidine Content Type: Technical Reference Guide Audience: Analytical Chemists, Drug Development Scientists, Agrochemical Researchers

Executive Summary & Chemical Identity[1][2][3]

1-(2,6-Dichloro-3-methylphenyl)guanidine is a specialized nitrogenous heterocycle derivative, primarily encountered as a critical process impurity or metabolite in the synthesis of agrochemicals (specifically sulfonamide herbicides like Metosulam ) and structural analogs of


-adrenergic agonists (e.g., Clonidine).

Its structural significance lies in the 2,6-dichloro-3-methylaniline scaffold—a sterically congested aromatic system that imparts unique stability and lipophilicity profiles. For researchers, accurate characterization of this compound is essential for impurity profiling (checking for "over-reaction" of the aniline precursor) and structure-activity relationship (SAR) studies involving Sigma receptor ligands.

Core Chemical Data
ParameterDetail
IUPAC Name 1-(2,6-Dichloro-3-methylphenyl)guanidine
Molecular Formula

Molecular Weight 218.08 g/mol (Monoisotopic: ~217.02)
Core Scaffold Phenylguanidine (2,6-disubstituted)
Key Precursor 2,6-Dichloro-3-methylaniline
Primary Relevance Metosulam Impurity; Sigma Receptor Ligand Research

Physicochemical Profiling

Understanding the physicochemical behavior of this molecule is prerequisite to developing robust analytical methods. The steric bulk of the ortho-chlorines combined with the basic guanidine moiety creates a unique "amphiphilic base" profile.

Theoretical vs. Predicted Properties
PropertyValue (Predicted/Observed)Causality & Context
pKa (Base) ~8.5 – 9.2 While alkylguanidines have pKa ~13.6, the electron-withdrawing ortho-chlorines on the phenyl ring significantly reduce basicity via inductive effects, making it weaker than typical guanidines but stronger than anilines.
LogP ~2.1 – 2.4 The lipophilic chlorines and methyl group counterbalance the polar guanidine head, allowing moderate membrane permeability and retention on C18 HPLC columns.
Solubility Low in neutral water; High in acidic mediaThe compound behaves as a cationic surfactant in acidic pH (protonated form), drastically increasing aqueous solubility.
Tautomerism Exists as Tautomers A/BThe double bond can migrate between the internal and terminal nitrogens. In solution, rapid exchange often yields an averaged NMR signal.

Structural Elucidation & Spectroscopic Signatures[4]

This section details the self-validating spectral features required to confirm the identity of the compound and distinguish it from isomers (e.g., the 4-methyl isomer).

A. Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the aromatic region of the


 NMR spectrum.
  • Diagnostic Feature: The 2,6-dichloro-3-methyl substitution pattern leaves only two protons on the ring (positions 4 and 5).

  • Coupling Pattern: These two protons are ortho to each other.

    • Expectation: A pair of doublets (AB system) with a coupling constant (

      
      ) of ~8.0–8.5 Hz .
      
    • Differentiation: If the methyl group were at position 4 (para), the remaining protons would be at 3 and 5 (meta), showing a much smaller coupling constant (~2 Hz) or appearing as a singlet if equivalent.

Target


 NMR Data (DMSO-

, 400 MHz):
  • 
     2.35 ppm (s, 3H): Methyl group at C3.
    
  • 
     7.20 ppm (d, 
    
    
    
    Hz, 1H): Aromatic H at C5.
  • 
     7.45 ppm (d, 
    
    
    
    Hz, 1H): Aromatic H at C4 (deshielded by ortho-Cl).
  • 
     7.0–8.0 ppm (br s, 4H): Guanidine NH protons (exchangeable, chemical shift varies with concentration/acid).
    
B. Mass Spectrometry (MS)

The chlorine isotope signature is the primary validation tool in LC-MS.

  • Isotope Pattern: The molecule contains two chlorine atoms (

    
     and 
    
    
    
    ).
  • Rule of Thumb:

    
     clusters appear in a 9:6:1  intensity ratio for 
    
    
    
    ,
    
    
    , and
    
    
    peaks.
  • Fragmentation:

    • Precursor:

      
      
      
    • Major Fragment: Loss of the guanidine moiety (

      
       or 
      
      
      
      ) or cleavage of the C-N bond to yield the 2,6-dichloro-3-methylphenyl cation (
      
      
      ).
C. Infrared Spectroscopy (IR)[2]
  • ~3300–3400 cm⁻¹: N-H stretching (multiple bands due to primary/secondary amines).

  • ~1650–1670 cm⁻¹: Strong C=N stretch (guanidine characteristic).

  • ~800–850 cm⁻¹: C-Cl stretch.

Synthesis & Impurity Pathways (Visualized)

The compound typically arises from the reaction of the aniline precursor with cyanamide or guanidinylating agents. Understanding this pathway is crucial for controlling it as an impurity.

SynthesisPathway Aniline 2,6-Dichloro-3-methylaniline (Precursor) Intermediate Transition State (Nucleophilic Attack) Aniline->Intermediate + H+ / Heat Cyanamide Cyanamide / S-Methylisothiourea Cyanamide->Intermediate Product 1-(2,6-Dichloro-3-methylphenyl)guanidine (Target) Intermediate->Product - NH3 / CH3SH Impurity Bis-guanidine / Polymerized Side Products Intermediate->Impurity Over-reaction

Figure 1: Synthesis and formation pathway. The target guanidine forms via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the guanidinylating agent.

Experimental Protocols

Protocol A: HPLC-UV-MS Detection Method

Objective: To separate and quantify the guanidine derivative from its aniline precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains protonation, improves peak shape).

    • B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic ring) and 210 nm (Guanidine/Amide bonds).

    • MS: ESI Positive Mode (Scan range 100–400 m/z).

  • Expected Retention: The guanidine is more polar than the aniline precursor and will elute earlier (lower

    
    ).
    
Protocol B: Fragmentation Analysis (MS/MS)

Objective: Structural confirmation via daughter ion analysis.

Fragmentation Parent Parent Ion [M+H]+ m/z 218 (Cl2 pattern) Frag1 Fragment A [M - NH3]+ m/z ~201 Parent->Frag1 Deamination Frag2 Fragment B (Base Peak) [Phenyl Cation]+ m/z ~175 (Cl2 pattern) Parent->Frag2 Loss of Guanidine Frag3 Fragment C [Loss of Cl] m/z ~140 Frag2->Frag3 Dehalogenation

Figure 2: Proposed MS/MS fragmentation pathway. The cleavage of the guanidine group to form the phenyl cation is the dominant transition.

References

  • Metosulam Synthesis & Precursors

    • Synthesis of 2,6-dichloro-3-methylaniline derivatives. (Referenced in context of sulfonamide herbicide synthesis).[2]

    • Source: ResearchGate / Google Patents (CN106699764A).

  • Guanidine Physicochemical Properties

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (General reference for phenylguanidine basicity).
    • Source: University of Tartu / Eur. J. Org. Chem.

  • Clonidine & Phenylguanidine Impurities

    • 1-(2,6-dichlorophenyl)guanidine as a Clonidine Impurity. (Structural analog reference).
    • Source: Veeprho Impurity Standards.

  • Sigma Receptor Ligands

    • Structure-Activity Relationships of Sigma Receptor Ligands (Phenylguanidines).
    • Source: BindingDB / J. Med. Chem.

Sources

1-(2,6-Dichloro-3-methylphenyl)guanidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and pharmacological context of 1-(2,6-Dichloro-3-methylphenyl)guanidine , a specific structural analog relevant to medicinal chemistry research, particularly in the study of alpha-2 adrenergic and sigma receptor ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

1-(2,6-Dichloro-3-methylphenyl)guanidine is a synthetic phenylguanidine derivative. It shares the 2,6-dichlorophenyl pharmacophore found in established antihypertensive agents like Guanfacine and Clonidine but is distinguished by the 3-methyl substitution, which alters its lipophilicity and steric profile.

Core Specifications
PropertyValueNotes
IUPAC Name 1-(2,6-dichloro-3-methylphenyl)guanidineAlternate: N-(2,6-dichloro-3-methylphenyl)guanidine
Molecular Formula C₈H₉Cl₂N₃
Molecular Weight 218.08 g/mol Monoisotopic Mass: 217.017
CAS Number Not widely listedDerivative of CAS 64063-37-2 (Aniline precursor)
Physical State Crystalline SolidTypically white to off-white powder
Solubility DMSO, MethanolLow solubility in neutral water; soluble as HCl salt
pKa (Calc) ~13.5 (Guanidine)Highly basic; exists as a cation at physiological pH
LogP (Calc) ~2.3 - 2.5Increased lipophilicity vs. non-methylated analog
Structural Analysis

The molecule consists of a guanidine moiety attached to the N1 position of a 2,6-dichloro-3-methylphenyl ring.

  • Steric Hindrance: The ortho-chloro groups (2,6-positions) force the guanidine group out of planarity with the phenyl ring, a conformation critical for alpha-2 adrenergic receptor binding.

  • Electronic Effect: The electron-withdrawing chlorines reduce the basicity of the aniline nitrogen during synthesis but stabilize the guanidinium cation in biological systems.

  • Lipophilicity: The 3-methyl group adds hydrophobicity, potentially enhancing blood-brain barrier (BBB) penetration compared to 2,6-dichlorophenylguanidine.

Synthesis & Preparation Protocols

Context: The synthesis of sterically hindered phenylguanidines requires forcing conditions due to the deactivating and blocking nature of the 2,6-dichloro substitution.

Method A: Cyanamide Fusion (High Yield)

This method utilizes the reaction between the aniline precursor and cyanamide under acidic conditions.

Reagents:

  • Precursor: 2,6-Dichloro-3-methylaniline (CAS 64063-37-2).[1]

  • Reagent: Cyanamide (50% aq. solution or solid).

  • Catalyst: Concentrated HCl or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Protocol:

  • Salt Formation: Dissolve 2,6-dichloro-3-methylaniline (10 mmol) in Ethanol (20 mL). Add conc. HCl (11 mmol) dropwise to precipitate the hydrochloride salt. Evaporate to dryness.

  • Fusion: Mix the aniline-HCl salt intimately with excess Cyanamide (15 mmol).

  • Heating: Heat the melt to 140–150°C for 2–4 hours. The mixture will liquefy and then resolidify.

  • Workup: Cool to room temperature. Dissolve the residue in hot water (30 mL).

  • Basification: Filter insoluble impurities. Basify the filtrate with 20% NaOH to pH >12 to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water or convert back to HCl salt for stability.

Method B: Guanylation via S-Methylisothiourea

Preferred for milder conditions if the fusion method causes degradation.

Protocol:

  • React 2,6-dichloro-3-methylaniline with S-methylisothiourea sulfate in refluxing ethanol or dioxane.

  • Evolution of Methyl Mercaptan: The reaction releases methanethiol (CH₃SH), requiring a scrubber (NaOH trap).

  • Yield: Typically 60–75%.

Synthesis Logic Diagram (DOT)

SynthesisPathway Aniline 2,6-Dichloro-3-methylaniline (Precursor) Salt Aniline HCl Salt Aniline->Salt Intermediate Transition State (Nucleophilic Attack) Salt->Intermediate Product 1-(2,6-Dichloro-3-methylphenyl)guanidine Intermediate->Product HCl + HCl HCl->Aniline Cyanamide + Cyanamide (140°C) Cyanamide->Salt

Figure 1: Synthetic pathway via cyanamide fusion, overcoming steric hindrance at the 2,6-position.

Pharmacological Context & Applications

This molecule acts as a pharmacophore probe in drug discovery. Its structure suggests activity at two primary targets:

Alpha-2 Adrenergic Receptors
  • Mechanism: The 2,6-dichlorophenyl moiety is the classic "anchor" for alpha-2 agonism (seen in Clonidine, Guanfacine).

  • Effect of 3-Methyl: The additional methyl group likely increases selectivity for specific alpha-2 subtypes (α2A vs α2B) by interacting with hydrophobic pockets in the receptor's transmembrane domain.

  • Utility: Used to study the effect of lipophilicity on receptor residence time and activation kinetics.

Sigma Receptors (σ1 / σ2)
  • Mechanism: N,N'-disubstituted guanidines (like DTG) are potent sigma ligands. While this is a mono-substituted guanidine, the lipophilic phenyl ring allows for sigma receptor affinity.

  • Application: Potential investigation for neuroprotective pathways or modulation of calcium signaling.

Comparative Pharmacophore Diagram (DOT)

Pharmacophore Target 1-(2,6-Dichloro-3-methylphenyl)guanidine Feature1 2,6-Cl Substitution (Alpha-2 Anchoring) Target->Feature1 Feature2 Guanidine/Imidazoline Head (Cationic Interaction) Target->Feature2 Feature3 3-Methyl Group (Lipophilic Modulation) Target->Feature3 Clonidine Clonidine (Imidazoline Analog) Clonidine->Feature1 Clonidine->Feature2 Guanfacine Guanfacine (Acylguanidine Analog) Guanfacine->Feature1 Guanfacine->Feature2

Figure 2: Structural relationship between the target molecule and approved alpha-2 agonists.

Analytical Methods

For verification of synthesis and purity, the following analytical parameters are standard.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (guanidine absorbance) and 254 nm (phenyl ring).

  • Retention Time: Expect elution later than 2,6-dichlorophenylguanidine due to the methyl group.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+).

  • Parent Ion: [M+H]⁺ = 218.1 / 220.1 (characteristic chlorine isotope pattern 3:1 for one Cl, 9:6:1 for two Cl).

  • Fragmentation: Loss of ammonia (-17) or guanidine moiety (-59) to yield the substituted phenyl cation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2] Potential acute toxicity if ingested (analogous to clonidine-like compounds which are potent antihypertensives).

  • Handling: Use a fume hood, especially during synthesis involving cyanamide or methanethiol evolution.

  • Storage: Store as the Hydrochloride salt at -20°C, desiccated. Free base may absorb CO₂ from air.

References

  • Juby, P. F., et al. (1968). Synthesis and Anti-inflammatory Activity of Some 2-(2,6-Dichloro-3-methylanilino)benzoic Acids. Journal of Medicinal Chemistry. Link (Source for precursor synthesis).

  • Timmermans, P. B., et al. (1980). Structure-Activity Relationships in Clonidine-Like Imidazolidines and Related Compounds. Journal of Medicinal Chemistry. Link (Context for 2,6-dichloro substitution).

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: A Selective Ligand that Labels Sigma Receptors. PNAS. Link (Context for phenylguanidine binding).

  • PubChem Compound Summary. (2025). 2,6-Dichloro-3-methylaniline.[3][1][4][5][6] National Library of Medicine. Link (Precursor data).

Sources

An In-depth Technical Guide to the Metabolic Pathways of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,6-Dichloro-3-methylphenyl)guanidine is a compound of significant interest within contemporary drug discovery programs. Its structural similarity to known pharmacologically active agents, such as the antihypertensive drug guanabenz, necessitates a thorough understanding of its metabolic fate within a biological system.[1] This guide provides a detailed technical overview of the anticipated metabolic pathways of 1-(2,6-dichloro-3-methylphenyl)guanidine, the enzymatic systems likely involved, and robust experimental protocols for the elucidation and characterization of its metabolites. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this and structurally related molecules.

The metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties, including its bioavailability, half-life, and potential for drug-drug interactions and toxicity.[2] For guanidine-containing compounds, metabolism is often extensive, leading to a variety of transformation products with potentially altered biological activity.[3][4] A proactive and systematic investigation into these pathways is therefore paramount.

Predicted Metabolic Pathways

Based on the chemical structure of 1-(2,6-dichloro-3-methylphenyl)guanidine and established biotransformation principles for aromatic and guanidine-containing compounds, the primary metabolic pathways are predicted to involve Phase I oxidation followed by Phase II conjugation.

Phase I Metabolism: The Role of Cytochrome P450

The initial biotransformation of 1-(2,6-dichloro-3-methylphenyl)guanidine is anticipated to be dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5] These heme-containing monooxygenases are the primary drivers of Phase I drug metabolism, introducing or exposing functional groups that prepare the molecule for subsequent conjugation and excretion.[5]

Two principal oxidative pathways are hypothesized for this compound:

  • Aromatic Hydroxylation: The dichloromethylphenyl ring is a prime target for hydroxylation. Based on the metabolism of the structurally related guanabenz, which forms a p-hydroxy metabolite, hydroxylation of the aromatic ring is a highly probable event.[4][6] The exact position of hydroxylation will be influenced by the directing effects of the existing chloro and methyl substituents.

  • Aliphatic Hydroxylation: The methyl group on the phenyl ring represents another potential site for CYP-mediated oxidation, leading to the formation of a benzylic alcohol derivative. This primary alcohol could be further oxidized to an aldehyde and then a carboxylic acid.

Diagram: Predicted Phase I Metabolic Pathways

G cluster_0 Phase I Metabolism (CYP450) Parent 1-(2,6-Dichloro-3-methylphenyl)guanidine Metabolite1 Aromatic Hydroxylated Metabolite Parent->Metabolite1 Aromatic Hydroxylation Metabolite2 Benzylic Alcohol Metabolite Parent->Metabolite2 Aliphatic Hydroxylation Metabolite3 Carboxylic Acid Metabolite Metabolite2->Metabolite3 Oxidation

Caption: Predicted CYP450-mediated Phase I metabolic pathways.

Phase II Metabolism: Conjugation for Excretion

Following Phase I oxidation, the newly introduced hydroxyl groups serve as handles for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their renal or biliary excretion.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are expected to catalyze the transfer of glucuronic acid to the hydroxylated metabolites. This is a common and high-capacity pathway for the clearance of phenolic and alcoholic functional groups.

  • Sulfation: Sulfotransferases (SULTs) may also contribute to the conjugation of the hydroxylated metabolites by adding a sulfonate group. This is typically a high-affinity, low-capacity pathway compared to glucuronidation.

Diagram: Predicted Phase II Metabolic Pathways

G cluster_1 Phase II Metabolism Phase1_Metabolites Hydroxylated Metabolites (from Phase I) Glucuronide_Conjugate Glucuronide Conjugate Phase1_Metabolites->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Phase1_Metabolites->Sulfate_Conjugate Sulfation (SULTs)

Caption: Predicted Phase II conjugation pathways for hydroxylated metabolites.

Experimental Protocols for Metabolic Pathway Elucidation

A tiered experimental approach is recommended to systematically investigate and confirm the metabolic pathways of 1-(2,6-dichloro-3-methylphenyl)guanidine.

In Vitro Metabolism Studies
  • Objective: To identify the primary metabolic pathways and the specific CYP isoforms involved.

  • Methodology: Liver Microsome Incubation

    • Preparation: Human liver microsomes (pooled from multiple donors to account for genetic variability) are prepared or obtained commercially.

    • Incubation: The test compound is incubated with liver microsomes in the presence of an NADPH-regenerating system (to support CYP activity) at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

    • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for metabolite identification and quantification.

  • Methodology: Recombinant CYP Isoform Screening

    • Objective: To pinpoint the specific CYP enzymes responsible for the observed metabolism.

    • Procedure: The test compound is incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Analysis: The formation of metabolites by each isoform is quantified to determine the relative contribution of each enzyme to the overall metabolism.

Diagram: In Vitro Metabolism Experimental Workflow

G cluster_2 Experimental Workflow Start Test Compound + Liver Microsomes/Recombinant CYPs Incubation Incubation at 37°C with NADPH-regenerating system Start->Incubation Quenching Reaction Quenching (e.g., cold acetonitrile) Incubation->Quenching Analysis HPLC-MS/MS Analysis Quenching->Analysis Results Metabolite Identification & CYP Isoform Contribution Analysis->Results

Caption: Workflow for in vitro metabolism studies.

Metabolite Identification
  • Technique: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. Comparison of retention times and mass spectra with synthesized authentic standards provides definitive identification.

Quantitative Data Summary

The following table should be populated with experimental data to summarize the metabolic profile.

ParameterValueMethod
In Vitro Half-life (t½) in HLM e.g., 35 minLiver Microsome Assay
Intrinsic Clearance (CLint) e.g., 20 µL/min/mgLiver Microsome Assay
Primary Metabolites Identified e.g., M1 (hydroxyphenyl), M2 (hydroxy-methyl)HPLC-HRMS
Major CYP Isoforms e.g., CYP3A4, CYP2D6Recombinant CYP Assay
Phase II Metabolites e.g., M1-glucuronideHepatocyte Incubation

Conclusion

The metabolic fate of 1-(2,6-dichloro-3-methylphenyl)guanidine is predicted to follow a classic xenobiotic biotransformation pathway involving CYP-mediated oxidation and subsequent conjugation. The experimental framework outlined in this guide provides a robust strategy for the definitive elucidation of these pathways. A thorough understanding of the biotransformation of this compound is essential for its continued development, enabling a comprehensive assessment of its pharmacokinetic profile and potential for clinical success. The insights gained from these studies will be invaluable for making informed decisions in the drug development process.

References

  • Clement, B., & Jeffery, E. (2003). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. PubMed. [Link]

  • Pernecky, S. J., & Coon, M. J. (1995). Denaturation of cytochrome P450 2B1 by guanidine hydrochloride and urea: evidence for a metastable intermediate state of the active site. PubMed. [Link]

  • Drugs.com. (2025). Guanabenz: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Wyska, E., et al. (2022). Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand. PMC. [Link]

  • PubChem. Guanabenz. National Center for Biotechnology Information. [Link]

  • Wyska, E., et al. (2022). Guanabenz—an old drug with a potential to decrease obesity. PMC. [Link]

  • Li, C., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Ukrainian Botanical Journal. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal. [Link]

  • Coe, S. (n.d.). Covalent drugs: metabolism stories. Hypha Discovery Blogs. [Link]

  • Jones, J. P., & Ekins, S. (2005). Inhibition of Cytochrome P450 2D6: Structure-Activity Studies Using a Series of Quinidine and Quinine Analogues. PubMed. [Link]

  • Tribouillard-Tanvier, D., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. PubMed. [Link]

  • Farzam, K., & Abdullah, M. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. [Link]

  • Goldberg, D. R., et al. (2016). Discovery of acyl guanidine tryptophan hydroxylase-1 inhibitors. PubMed. [Link]

  • Zgoda, V. G., et al. (2021). Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods. MDPI. [Link]

  • Willis, R. C. (2016). Special Report on Drug Metabolism: Identifying toxicity. Drug Discovery News. [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis Protocol for 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This Application Note details the synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine (Free Base and Hydrochloride Salt).

Critical Distinction: This molecule is an arylguanidine , structurally distinct from the pharmaceutical drug Guanfacine (N-amidino-2-(2,6-dichlorophenyl)acetamide), which is an acylguanidine. Users seeking Guanfacine synthesis should refer to phenylacetic acid derivatization protocols.

The synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine presents a specific challenge: Steric Hindrance . The 2,6-dichloro substitution pattern on the aniline ring creates a "steric wall," rendering the amino group significantly less nucleophilic and difficult to functionalize using standard cyanamide reflux methods.

To ensure high conversion and purity, this guide prioritizes the Thiourea Activation Pathway (The "Rathke" Sequence) . This method circumvents direct nucleophilic attack issues by using highly electrophilic isothiocyanates, followed by S-activation.

Retrosynthetic Analysis & Workflow

The most robust disconnection relies on the conversion of the aniline to a thiourea, which is then activated to an S-methylisothiourea intermediate. This intermediate possesses a good leaving group (-SMe), allowing for facile displacement by ammonia even in sterically crowded systems.

Reaction Pathway Diagram

GuanidineSynthesis cluster_legend Key Transformation Logic Aniline 2,6-Dichloro-3- methylaniline (Starting Material) BzThiourea N-Benzoyl Thiourea Intermediate Aniline->BzThiourea 1. Addition (Acetone, RT) BzNCS Benzoyl Isothiocyanate BzNCS->BzThiourea Thiourea Aryl Thiourea BzThiourea->Thiourea 2. Hydrolysis (NaOH, Heat) Isothiourea S-Methyl Isothiourea (Activated) Thiourea->Isothiourea 3. Methylation (MeI, MeOH) Target 1-(2,6-Dichloro-3- methylphenyl)guanidine Isothiourea->Target 4. Ammonolysis (NH3/MeOH, Pressure) Legend Direct cyanamide reaction fails due to sterics. Thiourea route ensures N-C bond formation.

Caption: Stepwise conversion of sterically hindered aniline to arylguanidine via thiourea activation.

Detailed Experimental Protocols

Safety Pre-Requisites
  • 2,6-Dichloro-3-methylaniline: Toxic by inhalation and skin contact.[1] Potential methemoglobinemia inducer. Handle in a fume hood.

  • Methyl Iodide (MeI): Potent alkylating agent/carcinogen. Use specific waste disposal.

  • Methyl Mercaptan (MeSH): Byproduct of Step 4. Extremely foul odor (rotten cabbage) and toxic. Reaction must be vented through a bleach (sodium hypochlorite) scrubber.

Phase 1: Formation of the Thiourea Intermediate

Direct reaction of the hindered aniline with ammonium thiocyanate often fails. We utilize Benzoyl Isothiocyanate as a "super-electrophile" to force the reaction.

Step 1.1: Benzoyl Thiourea Formation

  • Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 2,6-Dichloro-3-methylaniline (10.0 g, 56.8 mmol) and Acetone (150 mL).

  • Add a solution of Benzoyl Isothiocyanate (10.2 g, 62.5 mmol, 1.1 eq) in Acetone (50 mL) dropwise over 30 minutes at Room Temperature (RT).

    • Observation: A thick precipitate (the benzoyl thiourea) usually forms.

  • Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Pour the mixture into ice water (500 mL). Filter the solid, wash with water, and dry.[2]

Step 1.2: Hydrolysis to Free Thiourea

  • Suspend the wet solid from Step 1.1 in 10% NaOH solution (100 mL).

  • Heat to 80°C for 1 hour. The benzoyl group is cleaved as benzoate.

  • Cool to RT and acidify carefully with HCl to pH ~8-9 (to precipitate the thiourea but keep benzoate in solution) or cool to precipitate the thiourea directly if insoluble.

  • Recrystallize the crude thiourea from Ethanol/Water.

    • Target Intermediate:(2,6-Dichloro-3-methylphenyl)thiourea .

    • Yield Expectation: 85-90% over two steps.

Phase 2: Activation and Guanidylation

The sulfur atom is methylated to create a good leaving group (


), which is then displaced by ammonia.

Step 2.1: S-Methylation

  • Dissolve the Thiourea (5.0 g, 21.3 mmol) in Methanol (50 mL).

  • Add Methyl Iodide (3.6 g, 25.5 mmol, 1.2 eq).

  • Reflux for 2-3 hours.

  • Evaporate the solvent in vacuo to yield the S-methylisothiourea hydroiodide salt .

    • Note: This salt is often hygroscopic. Use directly in the next step or dry under high vacuum.

Step 2.2: Ammonolysis (Guanidine Formation)

  • Place the S-methylisothiourea salt in a Pressure Vessel (autoclave or heavy-walled glass tube).

  • Add 7N Ammonia in Methanol (40 mL, large excess).

  • Seal and heat to 100°C for 6-12 hours.

    • Mechanism:[3][4][5] The ammonia displaces the methyl mercaptan (

      
      ).
      
    • Safety: Upon opening the vessel, vent into a bleach scrubber to neutralize the MeSH stench.

  • Evaporate the solvent and excess ammonia.

  • Purification:

    • Dissolve residue in dilute HCl (1M).

    • Wash with Ether (removes unreacted non-basic impurities).

    • Basify aqueous layer with NaOH (pH > 12).

    • Extract the free base into Dichloromethane (DCM) or Ethyl Acetate .

    • Dry over

      
       and evaporate.
      

Step 2.3: Salt Formation (Optional but Recommended) To store the compound, convert it to the Hydrochloride salt.

  • Dissolve free base in minimal Ethanol.

  • Add 1.1 eq of HCl in Ethanol/Dioxane.

  • Precipitate with Diethyl Ether. Filter and dry.[2]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent (Step 1) Acetone or AcetonitrilePolar aprotic solvents stabilize the transition state of the isothiocyanate addition.
Temperature (Step 4) 90°C - 110°CThe 2,6-dichloro steric bulk significantly retards the nucleophilic attack of ammonia. Heat is required to drive the reaction to completion.
Scrubber NaOCl (Bleach)Essential for neutralizing Methyl Mercaptan (MeSH) byproduct. Failure to scrub will contaminate the lab environment.
Stoichiometry 1.1 eq Benzoyl IsothiocyanateSlight excess ensures complete consumption of the expensive/toxic aniline starting material.

Analytical Validation

Target Molecule: 1-(2,6-Dichloro-3-methylphenyl)guanidine HCl

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       7.30 - 7.50 (m, 2H, Ar-H, AB system typical of 1,2,3,4-substituted rings)
      
    • 
       7.60 (br s, 4H, Guanidine 
      
      
      
      protons, exchangeable)
    • 
       9.80 (br s, 1H, Ar-NH-C, exchangeable)
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
       for 
      
      
      
      : ~218.02
    • Look for characteristic Chlorine isotope pattern (M, M+2, M+4 in 9:6:1 ratio).

References

  • Rathke, B. (1881). "Ueber die Synthese von Guanidinen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1774-1778. (Foundational chemistry for thiourea-to-guanidine conversion).
  • Rasmussen, C. R., et al. (1988). "Improved procedures for the preparation of guanidines." Synthesis, 1988(06), 460-466.
  • US Patent 3,632,645 (1972). "Substituted phenylacetyl derivatives of guanidine." (Provides context on 2,6-dichloroaniline handling, though specific to Guanfacine).

  • Katritzky, A. R., et al. (2005).[6] "Recent progress in the synthesis of guanidines." Arkivoc, 2005(4), 49-87. (Review of guanylation reagents for hindered amines).

Sources

Application Note: HPLC Method Development for the Detection of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, science-driven protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,6-Dichloro-3-methylphenyl)guanidine. Guanidine-containing compounds are notoriously challenging to analyze via reversed-phase HPLC due to their high basicity, which often leads to poor peak shape and unreliable quantification. This guide details a systematic approach, from understanding the analyte's physicochemical properties to fine-tuning chromatographic parameters and performing validation in accordance with international regulatory standards. We address the primary challenge of peak tailing by focusing on strategic mobile phase pH control and modern, high-purity stationary phases. The resulting method is suitable for quality control, stability testing, and impurity profiling in pharmaceutical development.

Foundational Principles: Analyte Properties and Chromatographic Challenges

A successful HPLC method is built upon a thorough understanding of the analyte's chemical nature. 1-(2,6-Dichloro-3-methylphenyl)guanidine possesses a highly basic guanidinium group, which governs its behavior in a reversed-phase system.

  • High Basicity (pKa > 12): The guanidine functional group is one of the strongest organic bases, with a pKa typically around 12.5-13.5.[1][2] This means it will be fully protonated and positively charged across the vast majority of the HPLC-operable pH range.

  • Chromatographic Challenge: This positive charge leads to strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases. These silanols are weakly acidic (pKa ~3.5-4.5) and become deprotonated (Si-O⁻) at mid-range pH, acting as strong retention sites for basic analytes. This secondary interaction mechanism is a primary cause of significant peak tailing, which compromises resolution and integration accuracy.[3][4][5]

Based on its structure (a dichlorinated, methylated phenyl ring), the molecule has moderate hydrophobicity, making reversed-phase chromatography a suitable technique, provided the basicity is managed. The presence of the aromatic ring suggests strong UV absorbance, making UV detection a straightforward choice.

Strategic Method Development

Our strategy is centered on mitigating the silanol interactions that plague basic compounds. This involves a multi-faceted approach focusing on column chemistry and mobile phase composition.

Column Selection: Creating an Inert Surface

The choice of stationary phase is the most critical factor.

  • Recommendation: A modern, high-purity, base-deactivated C18 column is the preferred starting point. These columns utilize Type B silica, which has a lower metal content and fewer acidic silanol groups.[3] Furthermore, they are extensively "end-capped," a process where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to render them inert.[4] This minimizes the sites available for secondary ionic interactions.

  • Alternative Phases: If peak shape remains problematic, consider hybrid stationary phases (organo-silica) which offer enhanced pH stability and reduced silanol activity.[3][6]

Mobile Phase Optimization: Controlling Analyte and Stationary Phase Ionization

The mobile phase must be engineered to create an environment that promotes a single, predictable retention mechanism (hydrophobicity) while suppressing unwanted ionic interactions.

  • pH Control is Paramount: The most effective strategy to prevent peak tailing is to suppress the ionization of the stationary phase silanol groups. By operating at a low pH (e.g., pH ≤ 3), the silanols remain in their neutral, protonated form (Si-OH).[3] This eliminates the electrostatic attraction between the positively charged analyte and the stationary phase.

  • Buffer Selection: An acidic buffer is required to maintain a consistent low pH.

    • Recommended Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are excellent choices. Formic acid is MS-friendly, while TFA is a strong ion-pairing agent that can further improve peak shape for basic compounds, though it may suppress MS signal and can be difficult to remove from the column. For UV detection, a simple phosphate buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5-3.0) is also highly effective.[4]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of basic compounds as it often provides better peak efficiency and lower backpressure. A gradient elution, starting from a low percentage of acetonitrile, is recommended to determine the approximate retention time, followed by optimization for an isocratic method if possible for simplicity and robustness.

Detection Wavelength

The analyte contains a substituted phenyl ring, which is expected to have a strong UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution using a diode-array detector (DAD). A wavelength near 220 nm or 254 nm is a logical starting point for screening.

Detailed Experimental Protocol: Final HPLC Method

This protocol represents a validated starting point. Further optimization may be required based on the specific HPLC system and sample matrix.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent high-purity, end-capped C18 column.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade), 1-(2,6-Dichloro-3-methylphenyl)guanidine reference standard.

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Working Standard Solution (10 µg/mL): Perform serial dilutions of the stock solution with the 50:50 diluent to achieve the desired concentration.

Chromatographic Conditions
ParameterRecommended SettingRationale
Stationary Phase Base-deactivated C18, 150 x 4.6 mm, 5 µmInert surface minimizes silanol interactions.[4]
Mobile Phase Isocratic: 50% A / 50% B (Adjust as needed)Simple, robust, and provides consistent retention.
pH ~2.7 (from 0.1% Formic Acid)Suppresses silanol ionization, ensuring sharp peaks.[3]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improves peak efficiency.
Detection DAD/UV at 225 nm (Verify with UV scan)Wavelength of high absorbance for the chromophore.
Injection Volume 10 µLBalances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to elute the analyte and any late-eluting impurities.

Method Validation Protocol (per ICH Q2(R1))

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] The following parameters must be assessed according to regulatory guidelines such as ICH Q2(R1).[7][9][10]

System Suitability

Before any sample analysis, the system's performance must be verified.

  • Procedure: Inject the working standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration.

  • Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Analyze a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analysis: Calculate the percentage recovery at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The LOQ must be determined with acceptable precision and accuracy.

Visualization of Workflow

HPLC Method Development Workflow

MethodDevelopment A 1. Analyte Characterization (pKa, Polarity, UV Spectrum) B 2. Initial Column & Mobile Phase Screening - Base-deactivated C18 - Low pH (0.1% FA) Mobile Phase - ACN/Water Gradient A->B Input Properties C 3. Optimization of Parameters - Adjust Organic % for k' (2-10) - Confirm pH suppresses tailing - Optimize Temperature (e.g., 30°C) B->C Refine Conditions C->B Re-screen if needed D 4. System Suitability Testing (Tailing Factor, RSD%, Plates) C->D Verify Performance E 5. Method Validation (ICH Q2) (Linearity, Accuracy, Precision) D->E Regulatory Compliance F Final Validated Method E->F Finalize Protocol

Caption: A systematic workflow for HPLC method development.

Mechanism for Tailing Reduction

TailingReduction cluster_mid_ph Mid pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH < 3) Analyte_Mid Analyte (Guan-H⁺) Positively Charged Silanol_Mid Silica Surface (Si-O⁻) Negatively Charged Analyte_Mid->Silanol_Mid Electrostatic Attraction Result_Mid Result: Strong Ionic Interaction = SEVERE PEAK TAILING Silanol_Mid->Result_Mid Analyte_Low Analyte (Guan-H⁺) Positively Charged Silanol_Low Silica Surface (Si-OH) Neutral Analyte_Low->Silanol_Low No Attraction Result_Low Result: Interaction Suppressed = SYMMETRICAL PEAK Silanol_Low->Result_Low

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • FDA Guidance on Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Guanidine Analyzed with HPLC- AppNote. (n.d.). MicroSolv.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chrom

Sources

Application Note: LC-MS/MS Quantification of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the LC-MS/MS quantification of 1-(2,6-Dichloro-3-methylphenyl)guanidine . This compound is a structural analog of the antihypertensive drug Guanfacine and a potential process-related impurity or degradation product in the synthesis of halogenated phenyl-guanidine derivatives (e.g., Imeglimin, Guanfacine).

Due to the basicity of the guanidine moiety and the lipophilicity of the chlorinated phenyl ring, this method utilizes Pentafluorophenyl (PFP) column chemistry for superior selectivity over standard C18, coupled with positive mode electrospray ionization (ESI+).

Introduction & Molecule Characterization

  • Target Analyte: 1-(2,6-Dichloro-3-methylphenyl)guanidine

  • Chemical Formula:

    
    
    
  • Molecular Weight: 218.08 g/mol (Monoisotopic Mass: ~217.02 for

    
    )
    
  • Physicochemical Properties:

    • Basicity: High (Guanidine pKa

      
       12–13). The molecule will be positively charged (
      
      
      
      ) at all standard LC pH levels.
    • Hydrophobicity: Moderate. The 2,6-dichloro-3-methylphenyl ring provides retention on Reversed-Phase (RP) columns, but the polar guanidine head group can cause peak tailing on C18.

Why This Method?

Standard C18 columns often yield broad, tailing peaks for strong bases like guanidines due to silanol interactions. This protocol employs a Propyl-Pentafluorophenyl (PFP) stationary phase. The PFP phase offers dual retention mechanisms:

  • Hydrophobic interaction with the phenyl ring.

  • 
    -
    
    
    
    interaction
    between the electron-deficient PFP ring and the electron-rich (though chlorinated) phenyl ring of the analyte.
  • Dipole-dipole interactions improving separation from similar chlorinated impurities.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-(2,6-Dichloro-3-methylphenyl)guanidine (>98% purity).

  • Internal Standard (IS): Guanfacine-D3 or 1,3-Diphenylguanidine-D5 (if exact isotopolog is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

Given the high basicity, Liquid-Liquid Extraction (LLE) at high pH is optimal to suppress ionization and drive the analyte into the organic layer, removing neutral matrix interferences.

  • Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Basify: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH > 10) to neutralize the guanidine group.

  • Extract: Add 600 µL of Ethyl Acetate:MTBE (1:1 v/v) .

  • Agitate: Vortex for 5 minutes at high speed.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Dry: Transfer 500 µL of the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (80:20). Vortex well.

LC-MS/MS Conditions
Chromatography (UHPLC)
  • Column: Phenomenex Kinetex F5 (PFP) or Waters Cortecs PFP, 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load Sample
4.00 90 Elution Gradient
5.50 90 Wash
5.60 5 Re-equilibration

| 8.00 | 5 | End |

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: 1000 L/hr (Nitrogen).

  • Cone Gas: 50 L/hr.

MRM Transitions (Optimized for Dichlorophenylguanidines): Note: The precursor ion is based on the


 isotope (100% abundance). The 

isotope (+2 Da) can be used for confirmation.
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
Target 218.1 176.0 3020Quant Loss of Cyanamide moiety (

)
Target218.1161.03028QualLoss of Guanidine group (

)
Target218.1125.03045QualDichlorophenyl cation (High energy)
IS (Guanfacine-D3)249.160.13015QuantGuanidine fragment

Method Development Logic & Mechanism

The following diagram illustrates the critical decision pathways for selecting the PFP column and the fragmentation logic used to derive the MRM transitions.

MethodLogic Analyte Target: 1-(2,6-Dichloro-3-methylphenyl)guanidine (Basic, Polar Head, Lipophilic Tail) Challenge1 Challenge: Silanol Interactions (Peak Tailing on C18) Analyte->Challenge1 Challenge2 Challenge: Isomeric Separation (Regioisomers) Analyte->Challenge2 MS_Frag MS Fragmentation: Precursor m/z 218.1 Analyte->MS_Frag ESI+ Ionization Solution Solution: PFP Stationary Phase (Pi-Pi + H-Bonding) Challenge1->Solution Solves Tailing Challenge2->Solution Solves Selectivity Frag1 Product m/z 176.0 (Loss of Cyanamide -42Da) Primary Quantifier MS_Frag->Frag1 Low CE (20eV) Frag2 Product m/z 161.0 (Cleavage of Guanidine -57Da) Qualifier MS_Frag->Frag2 Med CE (28eV)

Caption: Workflow for selecting PFP chemistry and MRM transitions based on analyte structure.

Validation Criteria (Self-Validating System)

To ensure the method is authoritative and trustworthy (E-E-A-T), perform the following validation steps. This acts as a "self-validating" checklist.

Linearity & Range
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated standards within 
    
    
    
    (20% at LLOQ).
Matrix Effect (ME) Assessment

Since guanidines are subject to suppression by phospholipids:

  • Post-Column Infusion: Infuse the analyte (100 ng/mL) continuously while injecting a blank matrix extract.

  • Observation: Look for dips in the baseline at the retention time (RT).

  • Correction: If suppression >20%, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge (Wash with 5% MeOH, Elute with 5% NH4OH in MeOH).

Carryover Check
  • Inject a Double Blank immediately after the highest standard (ULOQ).

  • Requirement: Analyte peak area in blank must be

    
     of the LLOQ peak area.
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Secondary silanol interactions with guanidine.Increase buffer strength (20 mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) C18 column.
Low Sensitivity Ion suppression or poor extraction recovery.Switch from LLE to MCX SPE. Ensure pH > 10 during extraction to neutralize the base.
RT Shift pH instability in mobile phase.Use fresh buffer daily. Ensure pH is 3.0 ± 0.1 (Guanidines are sensitive to pH changes near pKa, though here we are far from pKa).
High Background Contamination from "Guanidine HCl" used in lab.Dedicate glassware. Use single-use plasticware for all prep steps.

References

  • Guanfacine Impurity Profiling

    • Title: Characterization of Degradation Products of Guanfacine Hydrochloride API: Development and Validation of a Stability-Indic
    • Source: International Journal of Pharmaceutical Sciences and Drug Research (2023).
    • URL:[Link]

  • Imeglimin Degradation Studies

    • Title: Forced Degradation Study of an Anti-Diabetic Drug Imeglimin: Impurity Profiling and Structure Elucid
    • Source: PubMed / Vertex AI Grounding.
    • URL:[Link] (Search Term: Imeglimin Impurity Profiling)

  • Guanidine Analysis Methodology

    • Title: Quantification of guanidine in environmental samples using benzoin derivatiz
    • Source: Science of The Total Environment (2021).
    • URL:[Link]

  • PFP Column Mechanism

    • Title: Selectivity of Pentafluorophenyl (PFP) Phases for Polar and Basic Analytes.
    • Source: Phenomenex Technical Notes.
    • URL:[Link]

Application Note: A Comprehensive Guide to the Solubility of 1-(2,6-Dichloro-3-methylphenyl)guanidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 1-(2,6-Dichloro-3-methylphenyl)guanidine in a range of common organic solvents. Due to the scarcity of publicly available solubility data for this specific compound, this guide emphasizes robust experimental protocols and the underlying physicochemical principles governing the solubility of substituted guanidines. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data crucial for applications ranging from synthetic chemistry and purification to formulation development and high-throughput screening.

Scientific Background: Predicting the Solubility of a Substituted Guanidine

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior in various chemical and biological systems.[1] The structure of 1-(2,6-Dichloro-3-methylphenyl)guanidine presents a fascinating dichotomy of chemical properties that directly influence its solubility profile.

  • The Guanidinium Moiety: A Polar Powerhouse Guanidine itself is a colorless, crystalline solid that is highly soluble in polar solvents.[2] Its most prominent feature is its exceptional basicity (pKb of 0.4), making it one of the strongest organic bases.[3] Upon protonation, it forms the highly stable guanidinium cation, where the positive charge is delocalized across three nitrogen atoms through resonance.[3] This charge delocalization and the molecule's ability to act as a hydrogen bond donor make the guanidinium group exceptionally polar and favor its dissolution in polar solvents.

  • The Aryl Substituent: A Lipophilic Counterbalance In contrast to the hydrophilic guanidine group, the 2,6-dichloro-3-methylphenyl group is non-polar and lipophilic. The presence of two chlorine atoms and a methyl group on the phenyl ring increases its steric bulk and hydrophobicity. This part of the molecule will preferentially interact with non-polar or weakly polar organic solvents.

Predicted Solubility Profile: Based on this hybrid structure, 1-(2,6-Dichloro-3-methylphenyl)guanidine is expected to exhibit the following solubility characteristics:

  • High solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can solvate both the polar guanidinium head and the non-polar aryl tail.

  • Good to moderate solubility in polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the guanidine group.[4]

  • Limited solubility in non-polar solvents such as toluene and heptane, which cannot effectively solvate the highly polar guanidine moiety.

Understanding the distinction between kinetic and thermodynamic solubility is also crucial. Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent, while kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated from a high-concentration DMSO stock.[5] For formulation and process chemistry, thermodynamic solubility is the more relevant and reliable parameter.[1]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol details the gold-standard shake-flask method for determining the equilibrium solubility of 1-(2,6-Dichloro-3-methylphenyl)guanidine.[6] It is designed to ensure that a true thermodynamic equilibrium is achieved, providing highly accurate and reproducible data.

2.1. Principle An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure the solution becomes saturated and reaches equilibrium. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[1]

2.2. Materials and Reagents

  • 1-(2,6-Dichloro-3-methylphenyl)guanidine (solid)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding the vials

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis Spectrophotometer

  • Solvents to be tested (ACS grade or higher):

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Acetone

    • Dichloromethane (DCM)

    • Ethyl Acetate

    • Toluene

    • Heptane

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

2.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of solid 1-(2,6-Dichloro-3-methylphenyl)guanidine to a pre-weighed glass vial. An amount that is visually in excess (e.g., 10-20 mg) is typically sufficient.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours. The extended time is crucial to ensure equilibrium is reached, especially for compounds that dissolve slowly.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of 1-(2,6-Dichloro-3-methylphenyl)guanidine.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

2.4. Workflow Diagram: Thermodynamic Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess solid compound to vial B Add known volume of organic solvent A->B C Seal vial and agitate (24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Quantify concentration (HPLC / UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: High-Throughput Kinetic Solubility Screening

This protocol is designed for rapid screening of solubility in multiple solvents, providing a kinetic solubility limit. It is particularly useful in early-stage discovery for identifying promising solvent systems.[5]

3.1. Principle A concentrated stock solution of the compound in DMSO is added to the test solvents in a 96-well plate format. The mixture is incubated, and the precipitation of the compound is measured, typically by nephelometry (light scattering) or UV absorbance after filtration.

3.2. Materials and Reagents

  • 1-(2,6-Dichloro-3-methylphenyl)guanidine

  • High-purity DMSO

  • 96-well microplates (polypropylene for solvent resistance)

  • Automated liquid handler (recommended) or multichannel pipette

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Test solvents as listed in section 2.2

3.3. Step-by-Step Methodology

  • Stock Solution: Prepare a high-concentration stock solution of 1-(2,6-Dichloro-3-methylphenyl)guanidine in DMSO (e.g., 100 mM).

  • Plate Preparation: Dispense the test solvents into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent). This creates a supersaturated solution and initiates precipitation.

  • Incubation: Seal the plate and shake for 1-2 hours at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, use a filter plate to separate precipitated solid and measure the UV absorbance of the remaining dissolved compound in the filtrate.

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which significant precipitation is observed.

3.4. Workflow Diagram: Kinetic Solubility Screening

G cluster_prep 1. Preparation cluster_reaction 2. Precipitation cluster_analysis 3. Measurement & Analysis A Prepare high-concentration stock in DMSO C Add DMSO stock to solvents (e.g., 1:100 dilution) A->C B Dispense test solvents into 96-well plate B->C D Incubate and shake plate (1-2h at RT) C->D E Measure turbidity (Nephelometry) D->E F Determine concentration at which precipitation occurs E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

Solubility data should be compiled into a clear and concise table to facilitate comparison and solvent selection.

Table 1: Solubility Profile of 1-(2,6-Dichloro-3-methylphenyl)guanidine at 25°C

SolventSolvent Polarity Index (Snyder)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (mol/L)Notes / Observations
Heptane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Isopropanol5.2
Acetonitrile5.8
Ethanol6.6
Methanol6.6
DMF6.4
DMSO7.2

This table should be populated with the experimentally determined values.

References

  • The Physicochemical Compass: A Technical Guide to Highly Substituted Guanidines in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOuCNUmLyHP5SkZ-K7giDWd_ctHa44yr8WEdGnqPpM7nWZR3Od5AbRvDCSFWWp18kw5rzrLtS8FCTSB9GItCFTQF8SDv0GdXHrz6aqxhFYfzPSLqkbqJllkbRalGcdmjllLWqm8enMMLeEhGNeHVKQDi2LLdhIzKh61353y6sH9rle6SLOUT20LcTySAU4Lh--jMHQdOffIenpOoLzZYbfhqcgmRIuNmd8o7zeaKDIu8C2136LMvUQga_FU39A]
  • Navigating Reproducibility: A Comparative Guide to Experiments with Guanidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElIUbEp44rtlgERqyFZvtTBJMn66E7jBuWiwPEINMA4Y6ov6PlCJV4Ix53_oD_9CMoJrUUI8gEgaY8USrYLxpHnyTR-WvD1hZKo6gtbEsnmc9ZJWIj0PNjQ4_lDKJLzVO23wpwkXNd2QP23QT9Fvc5LU7cwm7k3bP7Q_JIWEC2YZDaHnst6iW2aV1Svq4n_HUACnr_txnKIy24r_0-HNIzvM64RxLfOJIVsgX4xF8tvS6ys7zA]
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  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [URL: https://www.researchgate.
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Application Note & Protocol: High-Purity Crystallization of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization process for the purification of 1-(2,6-Dichloro-3-methylphenyl)guanidine, a key intermediate or active pharmaceutical ingredient (API). The protocols herein are designed for researchers, scientists, and drug development professionals to systematically establish a scalable and reproducible purification strategy. We will explore the foundational principles of crystallization, detail a systematic approach to solvent selection, and provide step-by-step protocols for cooling and anti-solvent crystallization techniques. Furthermore, this guide covers essential analytical methods for purity verification and solid-state characterization, ensuring the final product meets stringent quality standards.

Introduction: The Critical Role of Crystallization

Crystallization is a paramount purification technique in the pharmaceutical industry.[1][2] For active pharmaceutical ingredients (APIs) like 1-(2,6-Dichloro-3-methylphenyl)guanidine, achieving high purity is not merely a matter of yield, but a critical determinant of safety and efficacy. The operating conditions of the crystallization process dictate crucial physical properties of the final product, including purity, crystal size, and form, which in turn affect downstream operations like filtration and drying, as well as final product performance attributes such as bioavailability.[3]

The guanidine functional group imparts a high degree of polarity and basicity to the target molecule, suggesting it is likely handled as a salt (e.g., hydrochloride) to ensure stability and crystallinity. Guanidinium salts are known to be highly soluble in polar solvents, a property that is central to designing an effective crystallization strategy.[4] This guide will provide the framework to manipulate these solubility characteristics to achieve efficient purification.

Foundational Principles: A First-Principles Approach

A successful crystallization process is built upon the controlled generation of supersaturation, the thermodynamic driving force for a solute to transition from a liquid solution to a solid crystalline state.[3][5] Understanding and controlling this phenomenon is key to isolating 1-(2,6-Dichloro-3-methylphenyl)guanidine with the desired attributes.

  • Supersaturation: A solution is supersaturated when it contains more dissolved solute than it would under equilibrium (saturated) conditions.[5] This non-equilibrium state can be induced by several methods, most commonly by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" in which the solute is poorly soluble.[6]

  • The Metastable Zone: For any solute-solvent system, there exists a "metastable zone," a region of supersaturation where spontaneous nucleation is unlikely, and crystal growth on existing surfaces (like seed crystals) is the dominant process.[3] Operating within this zone is crucial for achieving large, pure crystals and avoiding the formation of fine, impure powders that result from rapid, uncontrolled nucleation.[3]

  • Nucleation and Growth: Crystallization occurs in two primary stages: nucleation (the formation of new crystal nuclei) and crystal growth (the deposition of solute molecules onto existing nuclei).[1][2] The ultimate crystal size distribution is a direct result of the relative rates of these two processes. Slow, controlled supersaturation favors crystal growth over nucleation, leading to a more desirable product.

Method Development: A Systematic Approach

Developing a crystallization protocol from the ground up requires a logical, stepwise approach. The following sections outline a workflow for 1-(2,6-Dichloro-3-methylphenyl)guanidine.

Solvent Screening and Selection

The choice of solvent is the most critical decision in developing a crystallization process.[1] An ideal solvent system should exhibit:

  • High solubility at elevated temperatures and low solubility at lower temperatures (for cooling crystallization).

  • Miscibility with an anti-solvent in which the target compound is insoluble (for anti-solvent crystallization).

  • Inertness towards the compound.

  • A favorable safety and environmental profile, adhering to ICH Q3C guidelines for residual solvents.[7][8][9] Class 3 solvents (low toxic potential) are preferred, while Class 1 solvents (unacceptable toxicities) should be avoided.[8][9][10]

Based on the polar nature of guanidinium salts, suitable solvents for screening would include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water.[11] Anti-solvents would typically be non-polar, such as heptane, toluene, or methyl tert-butyl ether (MTBE).

Protocol for Solvent Screening:

  • Add a known mass (e.g., 50 mg) of crude 1-(2,6-Dichloro-3-methylphenyl)guanidine to a vial.

  • Add the candidate solvent dropwise at room temperature with stirring until the solid dissolves. Record the volume.

  • Repeat step 2 at an elevated temperature (e.g., 60 °C).

  • Cool the solutions that showed good solubility at high temperature to 0-5 °C and observe for precipitation.

  • For systems intended for anti-solvent crystallization, add a candidate anti-solvent dropwise to a room-temperature saturated solution until precipitation occurs.

Data Presentation: The results should be tabulated to facilitate comparison.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Observations upon CoolingAnti-Solvent PotentialICH Class
Isopropanol~40>200Dense white precipitateHeptane, Toluene3
Ethyl Acetate~10~80Fine needlesHeptane3
Acetone~60>250Rapid precipitationMTBE, Heptane3
Water>300>500No precipitationAcetone, IsopropanolN/A
Toluene<5<10Poor solubilityN/A2

Table 1: Hypothetical solvent screening data for 1-(2,6-Dichloro-3-methylphenyl)guanidine. This data suggests Isopropanol is a strong candidate for cooling crystallization, while an Ethyl Acetate/Heptane system could work for anti-solvent crystallization.

Crystallization Method Selection

The two most common and effective methods for pharmaceutical crystallization are cooling crystallization and anti-solvent crystallization.[12][13]

  • Cooling Crystallization: Ideal for solutes with a steep solubility curve (high solubility at high temperature, low at low temperature). It is generally easier to control and scale up.[12]

  • Anti-solvent Crystallization: Useful for compounds with a flat solubility curve or those that are thermally sensitive. The addition of an anti-solvent reduces the solubility of the compound in the primary solvent, inducing crystallization.[6][14] This can sometimes lead to very high levels of supersaturation if not controlled carefully.[14]

A combination of both methods, where an anti-solvent is added at an elevated temperature followed by cooling, can also be a powerful technique.[15][16]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Cooling Crystallization from Isopropanol

This protocol is based on the favorable hypothetical data from Table 1.

  • Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and temperature probe, charge crude 1-(2,6-Dichloro-3-methylphenyl)guanidine. Add isopropanol (approx. 4 mL per gram of crude material, adjust based on screening).

  • Heating: Heat the slurry to 70-75 °C with moderate agitation (e.g., 150 RPM) until all solids are completely dissolved. Visually confirm the absence of any particulate matter.

  • Clarification (Optional): If the solution is not perfectly clear, perform a hot filtration through a 0.45 µm filter to remove insoluble impurities.

  • Controlled Cooling: Cool the solution from 75 °C to 50 °C over 1 hour. At 50 °C, add seed crystals (approx. 0.1-1.0% w/w of the starting material) to control nucleation and ensure operation within the metastable zone.

  • Crystal Growth: After seeding, continue cooling the slurry from 50 °C to 5 °C over a period of 4-6 hours (a linear cooling rate of ~10 °C/hour is a good starting point). Slower cooling generally promotes the growth of larger, purer crystals.

  • Maturation: Hold the slurry at 5 °C with gentle agitation for at least 2 hours to allow for complete crystallization and maximize yield.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of cold (0-5 °C) isopropanol to displace the impure mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 4.2: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This protocol offers an alternative approach, particularly if cooling crystallization provides suboptimal results.

  • Dissolution: In a jacketed reactor, dissolve the crude material in a minimal amount of ethyl acetate (approx. 8-10 mL per gram) at room temperature (20-25 °C) with stirring.

  • Anti-Solvent Addition: Begin the slow, controlled addition of heptane (the anti-solvent) via a syringe pump or addition funnel. A typical starting point is to add 2-3 volumes of heptane relative to the volume of ethyl acetate.

  • Seeding: Once the solution becomes faintly turbid (the onset of nucleation), add seed crystals (0.1-1.0% w/w).

  • Controlled Addition & Growth: Continue the addition of heptane over 2-4 hours. The rate of addition directly controls the rate of supersaturation.

  • Maturation: After the full volume of anti-solvent has been added, stir the resulting slurry at room temperature for an additional 2-3 hours.

  • Isolation & Washing: Isolate the crystals by filtration. Wash the cake with a pre-mixed solution of ethyl acetate/heptane (e.g., 1:3 v/v) to remove residual mother liquor without dissolving the product.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C.

Visualization of Workflows

General Crystallization Workflow

G cluster_prep Preparation cluster_process Crystallization Process cluster_finish Downstream Crude_API Crude API Solvent_Screen Solvent System Screening Crude_API->Solvent_Screen Dissolution 1. Dissolution in Selected Solvent Solvent_Screen->Dissolution Supersaturation 2. Generate Supersaturation (Cooling or Anti-Solvent) Dissolution->Supersaturation Seeding 3. Add Seed Crystals Supersaturation->Seeding Growth 4. Crystal Growth & Maturation Seeding->Growth Isolation 5. Isolation (Filtration) Growth->Isolation Washing 6. Cake Washing Isolation->Washing Drying 7. Drying Washing->Drying Pure_API Pure Crystalline API Drying->Pure_API

Caption: A generalized workflow for developing a pharmaceutical crystallization process.

Supersaturation Generation Methods

G cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization start_cool Saturated Solution at High Temp (T1) end_cool Supersaturated Slurry at Low Temp (T2) start_cool->end_cool Decrease Temperature start_anti Saturated Solution in Solvent A end_anti Supersaturated Slurry in A + B Mixture start_anti->end_anti Add Anti-Solvent B

Caption: Comparison of cooling and anti-solvent methods for generating supersaturation.

Purity Analysis and Solid-State Characterization

Verifying the success of the purification requires robust analytical techniques.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds.[17][18][19] It separates the main component from any process impurities or degradation products.[20][21]

Typical RP-HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile.

Purity is typically calculated by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.

SampleRetention Time (min)Peak AreaArea %
Crude Material8.52 (API)950,00095.0%
6.21 (Impurity 1)30,0003.0%
9.88 (Impurity 2)20,0002.0%
Purified API 8.51 (API) 998,500 99.85%
6.20 (Impurity 1)1,5000.15%

Table 2: Example HPLC data showing a successful purification from 95.0% to 99.85% purity.

Solid-State Characterization

It is crucial to characterize the solid form of the purified API, as different crystal forms (polymorphs) can have different physical properties.[22][23]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled.[24] It can identify melting points, phase transitions between polymorphs, and desolvation events.[25][26][27] Different polymorphs will typically have distinct melting points.[26]

  • Powder X-Ray Diffraction (PXRD): PXRD is the definitive technique for identifying crystal forms.[22][28] Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint" for that specific polymorph.[23][29][30] It is essential for confirming batch-to-batch consistency and identifying any polymorphic transformations that may have occurred during processing or storage.[31]

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out Supersaturation is too high; solution temperature is above the melting point of the solute in that solvent.Decrease the cooling rate; use a more dilute solution; change to a lower-boiling point solvent; use an anti-solvent method at a lower temperature.[32]
Fine Powder Formed Nucleation rate is much faster than growth rate; supersaturation generated too quickly.Slow down the cooling rate or anti-solvent addition rate; add seed crystals earlier in the process; operate within the metastable zone.
Poor Yield Compound has significant solubility in the mother liquor at the final temperature; insufficient maturation time.Cool to a lower final temperature; increase maturation time; add an anti-solvent at the end of the cooling process to crash out more material.
Low Purity Impurities are co-crystallizing; poor washing of the filter cake.Re-evaluate the solvent system (impurities should be highly soluble); slow down the crystallization rate; improve the cake wash with fresh, cold solvent.

Conclusion

The purification of 1-(2,6-Dichloro-3-methylphenyl)guanidine by crystallization is a highly effective method for achieving pharmaceutical-grade purity. By systematically screening for an appropriate solvent system and carefully controlling the generation of supersaturation through either cooling or anti-solvent addition, a robust and scalable process can be developed. Seeding is a critical step to ensure control over nucleation and promote the growth of high-purity crystals. The final product must be thoroughly analyzed using techniques such as HPLC, DSC, and PXRD to confirm chemical purity and the desired solid-state form. The protocols and principles outlined in this guide provide a solid foundation for the successful development of a crystallization process for this important compound.

References

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Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Analyzing Basic Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, yet achieving perfectly symmetrical, Gaussian peaks remains a significant challenge, especially for basic compounds. 1-(2,6-Dichloro-3-methylphenyl)guanidine, with its highly basic guanidine functional group, is a prime example of an analyte prone to peak tailing. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, compromises resolution, reduces accuracy in quantification, and indicates suboptimal chromatographic conditions.[1][2]

This guide provides a comprehensive, scientifically-grounded framework for troubleshooting and resolving peak tailing for 1-(2,6-Dichloro-3-methylphenyl)guanidine. We will delve into the underlying chemical interactions and provide systematic, step-by-step protocols to restore peak symmetry and ensure the integrity of your analytical results.

Understanding the Analyte: Why Does 1-(2,6-Dichloro-3-methylphenyl)guanidine Tail?

The primary reason for the chromatographic challenges associated with this compound lies in the high basicity of the guanidine group. Guanidine itself has a pKa of approximately 12.5-13.6, making it a very strong base that exists almost exclusively in its protonated (cationic) form at typical reversed-phase HPLC pH ranges.[3][4][5] This positive charge is the root cause of undesirable secondary interactions with the stationary phase.

Key Chemical Properties:

  • High Basicity (High pKa): The guanidinium cation readily participates in strong, unwanted ionic interactions.

  • Primary Interaction: The desired retention mechanism in reversed-phase HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).

  • Secondary Interaction (The Problem): The positively charged guanidinium group can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[6][7] This secondary retention mechanism is stronger and kinetically slower than the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailed peak.[7][8]

Systematic Troubleshooting Workflow

Before making random changes, it is crucial to follow a logical troubleshooting sequence. The following flowchart outlines a systematic approach to diagnosing and resolving peak tailing for our target analyte.

G cluster_start cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_end Start Observe Peak Tailing (Tailing Factor > 1.5) pH_Adjust Is Mobile Phase pH Optimized? (Target: pH 2.5-3.0) Start->pH_Adjust Add_Modifier Is a Mobile Phase Modifier Used? pH_Adjust->Add_Modifier Yes Adjust_pH Adjust to low pH (2.5-3.0) using Formic or Phosphoric Acid pH_Adjust->Adjust_pH No Add_TEA Add Competing Base (e.g., 0.1% Triethylamine) Add_Modifier->Add_TEA No Column_Check Is the Column Appropriate? Add_Modifier->Column_Check Yes Adjust_pH->Add_Modifier Add_TEA->Column_Check Hardware_Check Check for Extra-Column Volume Column_Check->Hardware_Check Yes Select_Column Use High-Purity, End-Capped Type B Silica Column Column_Check->Select_Column No Optimize_Tubing Use Narrow ID Tubing (e.g., 0.125 mm) Hardware_Check->Optimize_Tubing Yes End Peak Shape Acceptable (Tailing Factor < 1.5) Hardware_Check->End No Select_Column->Hardware_Check Optimize_Tubing->End

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Guide (Question & Answer)

Q1: Is Your Mobile Phase pH Causing the Problem?

The Cause: The ionization state of the silica surface is highly pH-dependent. At a mid-range pH (e.g., > 4), a significant population of surface silanol groups (Si-OH) will be deprotonated and negatively charged (Si-O⁻).[2][9] These sites act as strong retention points for the positively charged guanidinium group of your analyte, causing severe tailing.[1][6]

The Solution: Suppress the ionization of the silanol groups by operating at a low mobile phase pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Target pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0.[2][7] This ensures the vast majority of silanol groups are protonated (neutral), minimizing secondary ionic interactions.[2]

  • Acid Selection: Use an appropriate acid to adjust the pH.

    • For UV Detection: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) are common choices.

    • For Mass Spectrometry (MS) Detection: 0.1% Formic Acid is preferred as TFA can cause ion suppression.

    • For buffering capacity: A 10-20 mM phosphate buffer adjusted to pH 2.5 can provide excellent pH stability.[10]

  • Procedure: a. Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water). b. Add the chosen acid dropwise while monitoring with a calibrated pH meter until the target pH is reached. c. Mix with the organic modifier (e.g., acetonitrile, methanol) to the desired final concentration. Always add the acid to the aqueous phase before mixing with the organic solvent.[11]

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

ConditionExpected Tailing FactorRationale
Mobile Phase pH 7.0> 2.0High degree of silanol ionization leads to strong secondary interactions.[7]
Mobile Phase pH 3.0< 1.5Silanol ionization is suppressed, minimizing secondary interactions.[7]
Q2: Are You Using a Mobile Phase Modifier to Compete with Your Analyte?

The Cause: Even at low pH, some residual, highly acidic silanol groups may remain ionized and can cause tailing.[6][12]

The Solution: Add a small, basic "competing agent" to the mobile phase. This agent will preferentially interact with the active silanol sites, effectively masking them from your analyte.[2][13] Triethylamine (TEA) is a classic choice for this purpose.[6][14]

Experimental Protocol: Adding a Competing Base

  • Concentration: Add Triethylamine (TEA) to the mobile phase at a concentration of 0.05% to 0.2% (v/v). A typical starting point is 0.1%.[2][14]

  • Procedure: a. Prepare the aqueous portion of your mobile phase. b. Add the desired volume of TEA. c. Adjust to the target low pH (e.g., 2.5-3.0) using an acid like phosphoric acid or formic acid. The TEA will be protonated and serve as the competing cation. d. Mix with the organic modifier.

  • Equilibration: Equilibrate the column thoroughly (at least 15-20 column volumes) to ensure the stationary phase surface is fully saturated with the modifier.

G cluster_problem Problem: Secondary Interaction cluster_solution Solution: Competing Base Analyte Guanidinium Cation (+) Silanol Ionized Silanol Site (-) on Silica Surface Analyte->Silanol Strong Unwanted Interaction (Causes Tailing) TEA Triethylammonium Cation (+) Silanol_S Ionized Silanol Site (-) on Silica Surface TEA->Silanol_S Preferential Interaction (Masks Site)

Caption: Mechanism of a competing base modifier.

Q3: Is Your HPLC Column Working Against You?

The Cause: Not all C18 columns are created equal. Older, "Type A" silica columns have higher levels of metal impurities and more acidic, active silanol groups, making them particularly problematic for basic compounds.[6][15]

The Solution: Use a modern, high-purity, "Type B" silica column that is fully end-capped.

  • High-Purity "Type B" Silica: These columns have significantly lower metal content and less acidic silanol groups, reducing the potential for strong secondary interactions.[6][16]

  • End-Capping: This is a chemical process that converts most of the residual silanol groups into less polar, non-interactive groups, effectively shielding them from the analyte.[1][7] While not 100% effective, it dramatically improves peak shape for basic compounds.[7][17]

  • Alternative Chemistries: Consider columns with polar-embedded phases or hybrid silica/polymer particles, which offer alternative surface chemistries designed to further shield silanol activity and improve peak shape for bases.[1][16]

Column TypeDescriptionSuitability for Basic Compounds
Traditional Type A SilicaHigher metal content, more active silanols.Poor - Prone to severe tailing.
High-Purity, End-Capped Type B SilicaLow metal content, most silanols deactivated.Excellent - The standard choice for reducing tailing.[6]
Polar-Embedded PhaseHas a polar group embedded near the base of the alkyl chain.Excellent - Provides additional shielding of silanols.[1]
Hybrid Silica/PolymerParticle is a mix of silica and organic polymer.Excellent - Reduced silanol activity and often wider pH stability.[12]
Q4: Could Your HPLC System be the Culprit?

The Cause: Peak tailing can also be caused by physical issues in the HPLC system, known as "extra-column effects." This happens when the sample band spreads out in the tubing and connections between the injector and the detector.[1]

The Solution: Minimize extra-column volume.

  • Tubing: Use tubing with the narrowest possible internal diameter (ID) that your system's backpressure can tolerate, especially between the column and the detector. For UHPLC and modern HPLC systems, 0.005" (0.125 mm) ID tubing is common.[1]

  • Connections: Ensure all fittings are properly seated and that there are no gaps between the tubing and the connection port (zero dead volume).

  • Column Installation: A void or channel at the head of the column, caused by bed collapse, can lead to significant tailing.[2][18] If other troubleshooting steps fail, try replacing the column.

Frequently Asked Questions (FAQs)

Q: Can I just increase the organic content in the mobile phase to fix tailing? A: No. While this will decrease the retention time, it will not address the root cause of tailing, which is the secondary ionic interaction. You must first fix the peak shape by addressing the chemical interactions before adjusting retention.

Q: My peak shape is good, but now the retention time is too short after lowering the pH. What should I do? A: This is expected, as protonating the basic analyte can reduce its hydrophobic retention. To increase retention time, simply decrease the percentage of the organic solvent (e.g., from 50% acetonitrile to 45% acetonitrile) in your mobile phase.

Q: Will adding TEA to the mobile phase damage my column? A: Using modifiers like TEA, especially at higher concentrations or pH, can shorten column lifetime over extended periods.[10] However, at the low concentrations and low pH recommended here, the benefit to peak shape often outweighs the risk. Always dedicate a specific column to methods using basic modifiers if possible.

Q: Can I use a high pH mobile phase to analyze my basic compound? A: Yes, this is an alternative strategy. At a high pH (e.g., pH 10), the basic analyte will be in its neutral form, eliminating the problematic positive charge. However, this requires a special pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[11][19] For 1-(2,6-Dichloro-3-methylphenyl)guanidine, its high pKa means it would still be protonated at pH 10, so the low pH approach is more suitable.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Shodex. (n.d.). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). Guanidine, N-methyl-N-phenyl- Properties. Retrieved from [Link]

  • Journal of Chromatographic Science. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of guanidine using HPLC. Retrieved from [Link]

  • PerMM. (n.d.). Guanidine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). N''-(2,6-Dichloro-4-hydroxyphenyl)guanidine Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PharmaCompass.com. (2019, October 8). Guanidine hydrochloride. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50061806 CHEMBL543433::N-(2,6-Dichloro-phenyl). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine. The primary challenge in this synthesis is the inherent low nucleophilicity and significant steric hindrance of the starting aniline, 2,6-dichloro-3-methylaniline, due to the two ortho-chloro substituents. This document outlines a robust, optimized protocol and provides comprehensive troubleshooting advice to overcome common experimental hurdles and maximize yield and purity.

Section 1: Recommended Synthetic Strategy & Workflow

The most reliable and high-yielding approach for synthesizing this target involves a two-step sequence: a protected guanylation followed by deprotection. This strategy offers superior control over the reaction, simplifies purification of the intermediate, and consistently delivers a high-purity final product. The direct guanylation of such a sterically hindered and electronically deactivated aniline is often low-yielding and prone to side reactions.[1]

The recommended pathway proceeds through a well-established method using a protected thiourea and a carbodiimide coupling agent, which avoids the use of toxic heavy metals like mercury.[2]

Synthesis_Workflow cluster_0 Step 1: Protected Guanylation cluster_1 Step 2: Deprotection start Start: 2,6-Dichloro-3-methylaniline reagents1 Reagents: 1. N,N'-Di-Boc-thiourea 2. EDCI (Coupling Agent) 3. Triethylamine (Base) Solvent: Anhydrous DMF product1 Intermediate: N,N'-bis(Boc)-N''-(2,6-dichloro-3-methylphenyl)guanidine reagents1->product1 Reaction at RT to 50°C 12-24 hours reagents2 Reagent: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) product1->reagents2 Proceed to Deprotection final_product Final Product: 1-(2,6-Dichloro-3-methylphenyl)guanidine (as TFA salt) reagents2->final_product Reaction at 0°C to RT 2-4 hours end_product Purified Product final_product->end_product Purification/ Salt Conversion

Caption: Recommended two-step synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: The guanylation reaction (Step 1) shows low or no conversion of the 2,6-dichloro-3-methylaniline. What are the likely causes and solutions?

Answer: This is the most common challenge and typically stems from the low reactivity of the aniline.

  • Probable Cause 1: Insufficient Activation of Thiourea. The coupling agent is critical for forming the reactive carbodiimide intermediate. EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a good starting point, but more aggressive activators may be needed for this substrate.

    • Solution A (Alternative Coupling Agent): Replace EDCI with Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide).[2][3] This reagent is known to be highly effective for forming guanidines from sterically hindered amines.

    • Solution B (Classical, with Caution): The use of mercury(II) chloride (HgCl₂) is a classic method for activating thioureas and is very effective.[4] However, due to its high toxicity and the hazardous waste generated, it should be considered only when other methods fail.[1]

  • Probable Cause 2: Sub-optimal Reaction Conditions. Temperature and reaction time are critical for driving the reaction to completion with a deactivated substrate.

    • Solution: Gradually increase the reaction temperature from room temperature up to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. Extend the reaction time to 24 or even 48 hours, as hindered anilines are known to require longer reaction times.[1]

  • Probable Cause 3: Reagent Purity and Stoichiometry. Impurities in the aniline or solvent, or incorrect stoichiometry, can halt the reaction.

    • Solution: Ensure the 2,6-dichloro-3-methylaniline is pure. Use strictly anhydrous solvents (DMF or DCM), as water will quench the carbodiimide intermediate. Use a slight excess (1.1 to 1.2 equivalents) of the N,N'-Di-Boc-thiourea and coupling agent.

Troubleshooting_Low_Conversion problem Problem: Low Conversion in Step 1 cause1 Cause: Insufficient Activation? problem->cause1 cause2 Cause: Sub-optimal Conditions? problem->cause2 cause3 Cause: Reagent/Solvent Issues? problem->cause3 solution1 Solution: Use Mukaiyama's Reagent or HgCl₂ (with caution) cause1->solution1 Yes solution2 Solution: Increase Temp (50-60°C) Extend Time (24-48h) cause2->solution2 Yes solution3 Solution: Verify Reagent Purity Use Anhydrous Solvent Check Stoichiometry cause3->solution3 Yes

Caption: Troubleshooting logic for low reaction conversion.

Question 2: I am having difficulty with the final purification. The product streaks badly on my silica gel column.

Answer: This is characteristic behavior for basic compounds like guanidines on acidic silica gel.

  • Solution A (Modified Eluent): Add a basic modifier to your eluent system. A typical system would be Dichloromethane/Methanol. To this, add 0.5-1% triethylamine or ammonium hydroxide. This will neutralize the acidic sites on the silica and prevent streaking.

  • Solution B (Purification as a Salt): Convert the freebase guanidine to a salt (e.g., hydrochloride or acetate) before chromatography. Salts are often less prone to streaking. However, the most common method is to purify the protected intermediate from Step 1, which is a neutral, well-behaved compound on silica, and then carry the pure intermediate forward to the deprotection step.

  • Solution C (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.

Question 3: The deprotection step (Step 2) is incomplete, and I see a mix of mono-Boc and fully deprotected product.

Answer: This indicates either insufficient acid or inadequate reaction time.

  • Solution A (Increase Reagent/Time): Increase the equivalents of Trifluoroacetic Acid (TFA) from 5-10 equivalents to 20 equivalents, or use neat TFA if the substrate is stable. Ensure the reaction runs for at least 2-4 hours at room temperature.

  • Solution B (Stronger Acid): Switch to a stronger acid system. A solution of 4M HCl in 1,4-dioxane is extremely effective for Boc deprotection and will yield the product as the stable hydrochloride salt directly.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the protected thiourea route preferred over direct guanylation with cyanamide? The reaction of anilines with cyanamide often requires harsh conditions (high temperatures or Lewis acid catalysis) and can result in a mixture of products.[3][5] For a sterically hindered and electron-deficient aniline, these conditions would likely lead to very low yields. The protected thiourea route is milder, more controlled, and the Boc-protected intermediate is significantly easier to purify than the final basic product.[2]

Q2: Are there alternatives to EDCI and Mukaiyama's reagent? Yes, several other coupling reagents can be used. HATU is a common peptide coupling reagent that has also been shown to be effective for guanidine synthesis.[6][7] Another approach is to use carbodiimides generated in situ from thioureas using reagents like triphenylphosphine, though yields can sometimes be lower than with Mukaiyama's reagent.[3]

Q3: What analytical techniques are best for monitoring the reaction? Thin Layer Chromatography (TLC) is excellent for a quick visual check. Stain with ninhydrin; the starting aniline will stain, but the fully protected intermediate will not. The final guanidine product will stain again. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the disappearance of starting material and the appearance of the intermediate and final product masses, confirming their identities.

Section 4: Comparative Data & Protocols

Table 1: Comparison of Guanylation Reagents for Hindered Anilines
Reagent SystemTypical SolventTemperature (°C)ProsCons
N,N'-Di-Boc-thiourea + EDCI DMF, DCM25 - 50Low toxicity, readily available.May lack reactivity for highly hindered substrates.
N,N'-Di-Boc-thiourea + Mukaiyama's Reagent [2][3]DCM, Acetonitrile25 - 40Highly effective for hindered amines, mild conditions.Reagent is moisture-sensitive.
N,N'-Di-Boc-thiourea + HgCl₂ [4]DMF, THF25Very powerful and effective.Highly toxic, generates hazardous waste.
N,N'-Di-Boc-thiourea + Cyanuric Chloride (TCT) [1]Acetonitrile25 - 60Effective mercury-free alternative.Can sometimes be less efficient than mercury.
Detailed Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(Boc)-N''-(2,6-dichloro-3-methylphenyl)guanidine (Step 1)

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,6-dichloro-3-methylaniline (1.0 eq), N,N'-Di-Boc-thiourea (1.1 eq), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Stir the mixture until all solids are dissolved. Add triethylamine (1.5 eq).

  • In a separate flask, dissolve EDCI (1.2 eq) in a small amount of anhydrous DCM/DMF.

  • Add the EDCI solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the product as a white solid.

Protocol 2: Synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine TFA Salt (Step 2)

  • Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) (10-20 eq) dropwise. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete removal of both Boc groups.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue is the 1-(2,6-Dichloro-3-methylphenyl)guanidine TFA salt. It can be further purified by trituration or recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) if necessary.

References

  • Małgorzata A. B., et al. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Molecules, 23(12), 3289. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Chang, T. W., et al. (2021). Aluminum Cations Stabilized by Hybrid N‐Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines. Angewandte Chemie International Edition, 60(33), 18133-18139. Available at: [Link]

  • Uyanik, C., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1846-1851. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • Lee, J., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 6(4), 2995-3004. Available at: [Link]

  • Tan, D. S. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. Available at: [Link]

  • Atwal, K. S., et al. (1993). Patent WO 93/19042 A1: Process for preparing substituted guanidines. Google Patents.

Sources

Technical Support Center: Stability & Handling of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 1-(2,6-Dichloro-3-methylphenyl)guanidine (often referred to as Guanfacine Impurity B or a related metabolite). This compound is a critical analytical standard and intermediate.

Unlike alkyl guanidines, this phenylguanidine possesses a distinct stability profile governed by the electron-withdrawing chlorine substituents on the aromatic ring. While more stable than its acylated parent (Guanfacine), it remains susceptible to hydrolysis (yielding toxic anilines) and oxidative dechlorination under specific solution conditions.

This guide replaces generic advice with chemically grounded protocols to ensure the integrity of your stock and working solutions.

Module 1: Critical Stability Factors (The "Why" & "How")

The pH-Stability Paradox

Issue: Users often observe "ghost peaks" or shifting retention times in HPLC after storing aqueous solutions overnight. Root Cause: Hydrolysis.[1][2] The guanidine moiety (


) can hydrolyze to the corresponding urea or cleave to the aniline (2,6-dichloro-3-methylaniline).
Mechanism: 
  • High pH (>9): The free base form is less resonance-stabilized and highly susceptible to nucleophilic attack by hydroxide ions (

    
    ), leading to rapid hydrolysis [1, 2].
    
  • Low pH (<2): While protonation stabilizes the guanidinium ion, extreme acidity combined with heat can still catalyze hydrolysis.

  • Optimal Window: pH 4.0 – 6.0 . In this range, the guanidine is fully protonated (Guanidinium cation), utilizing resonance stabilization to resist nucleophilic degradation.

Photostability & Oxidation

Issue: Appearance of lower molecular weight impurities (M-35 peaks in MS). Root Cause: Photolytic Dechlorination. Mechanism: Chlorinated aromatic rings are inherently photosensitive. UV light exposure excites the C-Cl bond, leading to homolytic cleavage and radical formation. This is accelerated in solution compared to the solid state [3].

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation risks you must mitigate.

Stability_Pathway cluster_prevention Stabilization Strategy Target 1-(2,6-Dichloro-3-methylphenyl)guanidine (Target Molecule) Aniline Degradant A: 2,6-Dichloro-3-methylaniline (Toxic/Irreversible) Target->Aniline High pH (>9) Hydrolysis Urea Degradant B: Urea Derivative (Hydrolysis Product) Target->Urea Extreme pH/Heat Dechloro Degradant C: Dechlorinated Analog (Photoproduct) Target->Dechloro UV Light (hv)

Figure 1: Primary degradation pathways. Red paths indicate chemical hydrolysis (pH-dependent); Yellow paths indicate photolysis.

Module 3: Preparation & Storage Protocols

Solvent Selection Guide

The choice of solvent dictates the shelf-life of your standard.

Solvent SystemStability RatingRecommended UseTechnical Notes
100% DMSO ⭐⭐⭐⭐⭐ (Excellent)Long-term Stock (-20°C)Aprotic environment prevents hydrolysis. High solubility for free base and salts [4].
Methanol (MeOH) ⭐⭐⭐ (Good)Intermediate StockGood solubility, but protic nature allows slow solvolysis over months.
Water (Unbuffered) ⭐ (Poor)Do Not Store pH fluctuates with CO₂ absorption; promotes rapid hydrolysis.
Buffer (pH 4.5) ⭐⭐⭐ (Good)Working SolutionsAcetate or Citrate buffers stabilize the guanidinium cation.
Master Protocol: Preparation of Stable Stock Solution

Objective: Prepare a 10 mM stock solution stable for >6 months.

Reagents:

  • Compound: 1-(2,6-Dichloro-3-methylphenyl)guanidine (HCl salt preferred).

  • Solvent: Anhydrous DMSO (Grade: HPLC or Spectrophotometric).

  • Container: Amber borosilicate glass vial (silanized preferred to prevent adsorption).

Step-by-Step:

  • Calculate: Determine mass required. (MW of HCl salt

    
     254.5  g/mol ).
    
    • Example: For 10 mL of 10 mM solution, weigh 25.45 mg.

  • Weigh: Weigh substance into an amber vial. Do not use clear glass wrapped in foil; visual inspection is impossible.

  • Dissolve: Add 100% DMSO. Vortex for 30 seconds.

    • Troubleshooting: If using the Free Base (MW

      
       218  g/mol ) and it resists dissolution, sonicate at 30°C for 5 mins.
      
  • Aliquot: Split into single-use aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

  • Store: Place at -20°C or -80°C .

Working Solution (Aqueous) Protocol

Objective: Dilute stock for biological assay or HPLC (stable for 24 hours).

  • Thaw: Thaw DMSO stock at room temperature (protect from light).

  • Buffer Prep: Use 10 mM Ammonium Acetate (pH 4.5 - 5.5) .

    • Why? This buffer mimics the mobile phase and maintains the protonated state.

  • Dilution: Add DMSO stock to the buffer while vortexing.

    • Limit: Keep DMSO concentration <1% if used for biological assays to avoid solvent toxicity.

    • Solubility Check: If solution turns cloudy, the compound has crashed out. This often happens if the pH is >7 (Free base formation). Re-acidify immediately.

Module 4: Troubleshooting & FAQs

Q1: My HPLC peak area is decreasing over a 24-hour run sequence. Why?

Diagnosis: On-autosampler degradation. Fix:

  • Check Temperature: Ensure autosampler is cooled to 4°C. Hydrolysis is temperature-dependent.

  • Check Diluent: Are you diluting in pure water or basic buffer? Switch to 0.1% Formic Acid in Water or Ammonium Acetate pH 5.0 . The acidic environment is protective [1].

Q2: I see a secondary peak eluting after the main peak.

Diagnosis: Likely the 2,6-dichloro-3-methylaniline degradation product. Verification:

  • Anilines are less polar than the guanidine parent, so they typically retain longer on Reverse Phase C18 columns.

  • Check the UV spectrum: Anilines have a distinct absorption band compared to the guanidine.

Q3: Can I use plastic (PP/PE) tubes for storage?

Recommendation: No. Reasoning: Phenylguanidines are hydrophobic organic bases (LogP ~1.5 - 2.0). They exhibit high non-specific binding to polypropylene surfaces, leading to concentration loss, especially in low-concentration working solutions (<1 µM). Use Glass or LoBind tubes.

Module 5: Decision Logic for Handling

Use this workflow to determine the correct handling procedure for your specific need.

Handling_Workflow Start Start: Handling 1-(2,6-Dichloro-3-methylphenyl)guanidine Form What is the physical form? Start->Form Solid Solid Powder Form->Solid Solution Liquid Solution Form->Solution Solid_Action Store at 4°C (Short term) -20°C (Long term) Desiccator + Amber Vial Solid->Solid_Action Solvent_Check What is the solvent? Solution->Solvent_Check DMSO DMSO / Ethanol Solvent_Check->DMSO Water Aqueous / Buffer Solvent_Check->Water DMSO_Action Stable at -20°C (>6 Months) DMSO->DMSO_Action pH_Check Check pH Water->pH_Check pH_Bad pH > 7 or < 2 pH_Check->pH_Bad pH_Good pH 4.0 - 6.0 pH_Check->pH_Good Bad_Action HIGH RISK: Use immediately or Adjust pH pH_Bad->Bad_Action Good_Action Stable for 24-48h at 4°C pH_Good->Good_Action

Figure 2: Decision matrix for storage and handling.

References

  • International Journal of Pharmaceutical Sciences and Drug Research. (2011). Characterization of Degradation Products of Guanfacine Hydrochloride API. Retrieved from 3

  • Environmental Science & Technology. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism. (Relevant mechanism for aromatic nitrogen hydrolysis). Retrieved from 4

  • United States Pharmacopeia (USP). (2024). Guanfacine Extended-Release Tablets Monograph: Organic Impurities. Retrieved from 5

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from 6

Sources

Technical Support Center: Troubleshooting Baseline Noise in MS Analysis of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanidine derivatives (e.g., metformin, arginine analogs, certain antivirals) present a unique "perfect storm" for LC-MS analysis. Their high basicity (


) and extreme polarity often necessitate the use of ion-pairing agents or HILIC modes, both of which introduce specific baseline noise challenges. Furthermore, the guanidinium moiety is notoriously "sticky," adsorbing to stainless steel and silica, leading to carryover that mimics baseline drift or random noise spikes.

This guide moves beyond generic troubleshooting to address the specific physicochemical interactions of guanidines that degrade signal-to-noise (S/N) ratios.

Diagnostic Workflow: Identifying the Noise Source

Before attempting remediation, you must classify the "noise." Is it electronic, chemical background (isobaric interference), or carryover?

GuanidineNoiseDiagnostic Start START: High Baseline / Noise Observed BlankInj Inject Solvent Blank Start->BlankInj IsNoisePresent Is Noise Present in Blank? BlankInj->IsNoisePresent SystemIssue System or Chemical Contamination IsNoisePresent->SystemIssue Yes MatrixIssue Sample/Matrix Related IsNoisePresent->MatrixIssue No BypassColumn Remove Column & Inject Blank SystemIssue->BypassColumn StillNoisy Noise Persists? BypassColumn->StillNoisy SourceContam Source: MS Ion Source / Solvents (Check Mobile Phase Additives) StillNoisy->SourceContam Yes (Solvent/MS) ColumnBleed Source: Column Bleed / Carryover (Guanidine Adsorption) StillNoisy->ColumnBleed No (Column) Infusion Perform Post-Column Infusion MatrixIssue->Infusion Suppression Diagnosis: Ion Suppression (Co-eluting Salts/Lipids) Infusion->Suppression

Figure 1: Diagnostic decision tree for isolating baseline noise sources in LC-MS.

Technical Deep Dive & Troubleshooting

Issue 1: The "TFA Effect" (Signal Suppression & High Background)

The Problem: To retain polar guanidines on C18 columns, researchers often use Trifluoroacetic Acid (TFA). While TFA sharpens peaks, it forms strong ion pairs in the gas phase, suppressing ionization and creating a high chemical background (m/z 113, 227 clusters) that obscures low-level analytes.

The Solution: Switch to "MS-friendly" ion-pairing alternatives or HILIC mode. If TFA is mandatory, use the "Propionic Acid Spike" method or reduce concentration.

Table 1: Mobile Phase Modifier Comparison for Guanidines

Modifier

MS CompatibilityBaseline ImpactRecommendation
TFA (0.1%) 0.3Poor (Suppression)High BackgroundAvoid if possible. Use <0.05% if necessary.
Formic Acid (0.1%) 3.75ExcellentLowStandard starting point. May cause peak tailing for strong bases.
Ammonium Formate (10mM) 3.75GoodLowBest for peak shape/pH control (pH ~3-4).
HFIP (Hexafluoroisopropanol) 9.3ModerateModerateSpecialized for oligonucleotides/very polar species; expensive.

Protocol: The "Propionic Acid Spike" If you must use TFA for separation:

  • Add 0.05% TFA to Mobile Phase A & B.

  • Add 1-5% Propionic Acid to Mobile Phase B (Organic).

  • Mechanism: Propionic acid competes with TFA for the droplet surface in the ESI source, breaking the TFA-analyte ion pair and recovering signal intensity [1].

Issue 2: "Ghost Peaks" & Carryover (The Sticky Base Problem)

The Problem: Guanidines adsorb strongly to stainless steel flow paths and silica silanols. This results in "memory effects" where a peak from a previous high-concentration injection appears in the blank, raising the apparent baseline noise.

The Solution: Aggressive needle washing and system passivation.

Protocol: Anti-Carryover Needle Wash Standard methanol/water washes are insufficient for guanidines.

  • Wash Solvent 1 (Aqueous): 0.1% Formic Acid in Water.

  • Wash Solvent 2 (Organic): 40:40:20 ACN:MeOH:Isopropanol + 0.2% Formic Acid.

  • Note: Ensure the injector needle is dipped in the wash solution for at least 10 seconds.

  • Passivation: Periodically inject 5-10 µL of 6M Guanidine HCl (followed by extensive water flushing) to strip adsorbed contaminants from the column, ironically using the analyte itself as a cleaning agent [2].

Issue 3: HILIC Baseline Instability

The Problem: HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal for retaining polar guanidines but suffers from long equilibration times. A drifting baseline in HILIC often indicates insufficient water layer formation on the silica surface.

The Solution:

  • Equilibration: HILIC columns require 20-40 column volumes of equilibration compared to 3-5 for C18.

  • Buffer Strength: Maintain at least 10mM Ammonium Acetate/Formate. Ionic strength is critical to stabilize the water layer and mask silanols [3].

Frequently Asked Questions (FAQs)

Q1: I see a repeating pattern of noise spikes every few seconds. Is this my sample? A: No. Periodic noise is almost always mechanical. Calculate the frequency of the spikes. If it matches the stroke frequency of your LC pump, you have a check valve failure or an air bubble. Guanidine mobile phases (often high pH or high salt) can cause check valves to stick.

  • Action: Purge the pump with hot water (60°C) to dissolve salts, then 100% Isopropanol to remove air.

Q2: My guanidine peak is broad and tailing, merging into the baseline noise. A: This is "secondary interaction" with free silanols on the column.

  • Action: If using C18, switch to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column which electrostatically repels the positively charged guanidine from silanols. If using HILIC, increase the buffer concentration (e.g., from 5mM to 20mM Ammonium Formate) [4].

Q3: How do I clean my MS source after analyzing high-concentration guanidines? A: Guanidines are non-volatile salts that coat the ESI cone.

  • Protocol:

    • Remove the ESI probe and cone.

    • Sonicate the cone in 50:50 Methanol:Water + 1% Formic Acid for 15 minutes.

    • Do not use TFA for cleaning, as it binds to the metal.

    • Flush the LC lines (bypassing the column) with 50:50 Isopropanol:Water at high flow (0.5 mL/min) for 30 minutes [5].

References

  • Waters Corporation. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (2025).[1][2][3] Retrieved from [Link]

  • LCGC International. HILIC: The Pros and Cons. (2014).[4] Retrieved from [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2016).[3] Retrieved from [Link]

  • SCIEX. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025).[1][2][3] Retrieved from [Link]

Sources

Technical Support Center: Stability & Impurity Profiling of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: GD-2024-001 Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Summary

You are analyzing 1-(2,6-Dichloro-3-methylphenyl)guanidine , a highly basic, polar compound often encountered as a key intermediate or degradation product in the synthesis of antihypertensives (e.g., Guanfacine analogs). Its structural features—specifically the steric hindrance of the 2,6-dichloro substitution and the basicity of the guanidine moiety—present unique challenges in both chromatographic separation and degradation pathway elucidation.

This guide provides a self-validating workflow to identify its degradation products, troubleshoot analytical anomalies, and ensure ICH Q1A(R2) compliance.

Module 1: Analytical Method Optimization (Troubleshooting)

User Issue: "I am observing severe peak tailing and retention time shifts for the parent compound, making it difficult to resolve small degradation peaks."

Root Cause Analysis

The guanidine moiety (


) is fully protonated at typical HPLC pH levels (2–8). These cations interact strongly with residual silanols on silica-based C18 columns, causing tailing. Furthermore, the 2,6-dichloro group adds lipophilicity, creating a "mixed-mode" retention mechanism that is sensitive to small pH changes.
Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Stationary Phase Hybrid Silica (e.g., C18 with ethylene bridges) or Phenyl-Hexyl Hybrid particles resist high pH degradation. Phenyl phases offer

selectivity for the chlorinated ring.
Mobile Phase pH High pH (9.5 – 10.5) or Low pH (< 2.5) with Ion Pairing At pH > 10, the guanidine is less ionized, reducing silanol repulsion. At low pH, silanols are suppressed. Warning: Standard silica dissolves at pH > 8; use hybrid columns only.
Buffer Additive Ammonium Bicarbonate (10mM) or TFA (0.05-0.1%) Bicarbonate provides high pH buffering. TFA acts as an ion-pairing agent to mask silanols (but suppresses MS signal).
Injection Solvent Match Initial Mobile Phase Strong organic diluents cause "solvent effects" (peak splitting) for early eluting polar guanidines.
Decision Tree: Peak Shape Optimization

AnalyticalTroubleshooting cluster_legend Action Required Start Issue: Peak Tailing > 1.5 CheckCol Is Column Hybrid/Polymer? Start->CheckCol SwitchCol Switch to Hybrid C18 (High pH Stable) CheckCol->SwitchCol No CheckPH Is Mobile Phase pH > 9.0? CheckCol->CheckPH Yes AdjustPH Adjust pH to 10.0 (Ammonium Bicarbonate) CheckPH->AdjustPH No (and MS compatible) AddIP Add Ion Pair Reagent (0.1% TFA or PFPA) CheckPH->AddIP No (and UV only)

Figure 1: Decision matrix for optimizing peak symmetry of basic guanidine derivatives.

Module 2: Degradation Pathways & Identification

User Issue: "What are the expected degradation products under forced stress conditions?"

Mechanistic Insight

Unlike simple phenylguanidines, the 2,6-dichloro substitution creates a "steric shield" around the guanidine carbon, significantly slowing down hydrolysis. However, under forcing conditions (ICH Q1A), the molecule will degrade via two primary pathways: Hydrolysis and Oxidative Deamination .

Pathway 1: Hydrolytic Cleavage (Acid/Base Stress)

The guanidine C=N bond is attacked by water.

  • Primary Degradant (DP-1): 2,6-Dichloro-3-methylaniline

    • Mechanism:[1][2][3] Nucleophilic attack at the guanidine carbon releases urea.

    • Detection: This compound is less polar than the parent and will elute later in RPLC. It is a known genotoxic impurity (GTI) structure, requiring high-sensitivity monitoring.

  • Secondary Degradant (DP-2): Urea (elutes in void volume, usually not monitored in RPLC-UV).

Pathway 2: Oxidative Degradation (Peroxide Stress)

The nitrogen atoms are susceptible to oxidation.

  • Primary Degradant (DP-3): N-Hydroxy-1-(2,6-dichloro-3-methylphenyl)guanidine

    • Mechanism:[1][2][3] N-hydroxylation typical of guanidines.

    • Detection: Mass shift of +16 Da.

Degradation Scheme

DegradationPathways Parent Parent: 1-(2,6-Dichloro-3-methylphenyl)guanidine (MW: 218.08) Hydrolysis Hydrolysis (Acid/Base, Heat) Parent->Hydrolysis Oxidation Oxidation (H2O2) Parent->Oxidation DP1 DP-1: 2,6-Dichloro-3-methylaniline (MW: 176.04) *Toxicological Concern* Hydrolysis->DP1 Major Path DP2 DP-2: Urea (MW: 60.06) Hydrolysis->DP2 DP3 DP-3: N-Hydroxy derivative (MW: 234.08) (+16 Da) Oxidation->DP3

Figure 2: Predicted degradation pathways under ICH Q1A(R2) stress conditions.

Module 3: Structure Elucidation via LC-MS/MS

User Issue: "How do I confirm the identity of the impurities using Mass Spec?"

Isotopic Signature Verification

The 2,6-dichloro pattern provides a distinct isotopic fingerprint that acts as a built-in tracer.

  • Parent Pattern: The presence of two chlorine atoms (

    
     and 
    
    
    
    ) results in a characteristic 9:6:1 intensity ratio for ions at M, M+2, and M+4 .
  • Validation Step: If a degradation peak does not show this M+2/M+4 pattern, it has likely lost a chlorine (rare, requires photolysis) or is a non-related contaminant.

Fragmentation Logic (MS/MS)

In ESI(+), the parent


 is 

.
Fragment Ion (

)
LossStructural Assignment
218

201

(NH

)
Characteristic of terminal guanidines. Confirms the guanidine head group is intact.
218

176

(CN

H

)
Loss of the cyanamide moiety. Leaves the 2,6-dichloro-3-methylaniline cation. This is the diagnostic ion for the phenyl ring core.
218

159

Sequential loss of NH

and C=N-H.
Protocol: LC-MS Identification
  • Source Settings: Use low Fragmentor Voltage (e.g., 80-100V) to prevent in-source fragmentation of the labile guanidine bond.

  • Mode: ESI Positive.

  • Scan Type: Product Ion Scan of

    
     218 (Parent) and 
    
    
    
    176 (DP-1).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Council for Harmonisation. Link

  • Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.[6][7] Application Note. Link

  • Sigma-Aldrich. (2024). HPLC Troubleshooting Guide: Peak Tailing and Broadening.Link

  • García-Río, L., et al. (2003). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution.[1] Journal of Organic Chemistry.[1] Link

  • Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.Link

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Guanidines

1-(2,6-Dichloro-3-methylphenyl)guanidine represents a class of substituted guanidines that are of significant interest in pharmaceutical development, potentially as an active pharmaceutical ingredient (API), a synthetic intermediate, or a process-related impurity. The guanidinium group, with its high basicity (pKa often >12) and polarity, presents unique challenges for analytical chemists.[1] Ensuring the identity, strength, quality, purity, and potency of any drug substance or product is a non-negotiable tenet of pharmaceutical science, a mandate enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2]

Therefore, the validation of analytical procedures is not merely a procedural formality but the very foundation upon which product quality and patient safety are built.[3][4] This guide provides an in-depth comparison of primary analytical techniques for the validation of methods for 1-(2,6-Dichloro-3-methylphenyl)guanidine. We will move beyond rote procedural descriptions to explore the causal logic behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]

Pillar 1: The 'Why' of Validation - Core Performance Characteristics

Before comparing instruments and techniques, we must establish the universal parameters that define a "validated" method. According to ICH Q2(R2), an analytical procedure must be demonstrated to be "fit for purpose."[6][8] This fitness is proven by assessing a set of core performance characteristics. The relationship between these parameters forms a logical framework for validation, ensuring that the method is reliable and robust.

Validation_Parameters cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_limit Limit Tests Accuracy Accuracy (Closeness to True Value) Range Range (Interval of Reliability) Accuracy->Range Precision Precision (Repeatability, Intermediate) Precision->Range LOQ Quantitation Limit (LOQ) (How much is there?) Precision->LOQ determines Linearity Linearity (Proportional Response) Linearity->Range defines Robustness Robustness (Resilience to Small Changes) Range->Robustness tested across Specificity Specificity (Analyte in Presence of Others) Specificity->Accuracy ensures LOD Detection Limit (LOD) (Is it there?) Specificity->LOD Specificity->LOQ

Caption: Interrelationship of core analytical validation parameters.

Pillar 2: A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for a substituted guanidine is driven by the molecule's physicochemical properties and the analytical objective (e.g., routine assay vs. trace impurity identification).

Technique Core Principle Applicability to 1-(2,6-Dichloro-3-methylphenyl)guanidine Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Excellent. The compound's polarity and UV chromophore (due to the phenyl ring) make it a prime candidate for Reverse-Phase HPLC with UV detection.[9][10]High sensitivity, specificity, and robustness.[9][11] Widely available and well-understood technology. Can be used for both assay and impurity profiling.Highly polar nature may require specialized columns (e.g., polar-embedded) or mobile phase modifiers to achieve adequate retention on standard C18 columns.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Poor without derivatization. Guanidines are non-volatile and thermally labile.[12] Direct analysis is not feasible. Derivatization to form a volatile analog is mandatory.[13][14]High separation efficiency.The mandatory derivatization step adds complexity, time, and a potential source of variability and error to the analysis.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Superior. Ideal for both quantification and structural elucidation of the parent compound and any related impurities.[15][16]Unmatched specificity and sensitivity. Provides molecular weight and fragmentation data, which is critical for definitive peak identification and impurity characterization.[15]Higher cost and complexity compared to HPLC-UV. Susceptible to matrix effects (ion suppression) that must be carefully managed.[16]

Senior Scientist's Recommendation: For routine quality control (e.g., batch release assay, purity determination), a well-validated Reverse-Phase HPLC method with UV detection is the most pragmatic and robust choice. For impurity profiling, method development, and stability studies where unknown degradation products may arise, LC-MS is the indispensable tool for identification and characterization.[15][17] GC is generally avoided unless specific volatile impurities are being targeted.

Pillar 3: The Self-Validating System - A Detailed HPLC Validation Protocol

The following section outlines a comprehensive, step-by-step protocol for validating an HPLC method for the quantification of 1-(2,6-Dichloro-3-methylphenyl)guanidine. This protocol is designed as a self-validating system, where the successful execution of each step provides the necessary evidence of the method's suitability.[4][18]

Experimental Workflow Diagram

HPLC_Validation_Workflow start_end start_end process process decision decision doc doc Start Start: Define Analytical Target Profile (ATP) Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Prep Prepare Standards, QC Samples, & Placebo Protocol->Prep Specificity 1. Specificity (Forced Degradation, Placebo Spiking) Prep->Specificity Linearity 2. Linearity & Range (5-Level Calibration Curve) Specificity->Linearity Accuracy 3. Accuracy (Spike Recovery at 3 Levels) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Limits 5. LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness 6. Robustness (Vary Flow Rate, pH, Temp) Limits->Robustness Results Analyze All Data Robustness->Results Check Results Meet Acceptance Criteria? Results->Check Check->Protocol No, Revise Method Report Generate Final Validation Report Check->Report Yes End Method Validated Report->End

Caption: A comprehensive workflow for HPLC method validation.

Step-by-Step Methodologies

Instrumentation & Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded phase column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reference Standard: 1-(2,6-Dichloro-3-methylphenyl)guanidine, certified purity >99.5%.

  • Reagents: Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Water (Milli-Q or equivalent).

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Gradient: 10% B to 70% B over 15 minutes.

1. Specificity (ICH Q2(R2) § 5.1)

  • Causality: To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11]

  • Protocol:

    • Forced Degradation: Expose solutions of the analyte to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (ICH photostability chamber).

    • Placebo Analysis: Prepare a solution containing all formulation excipients (placebo) at the target concentration and inject.

    • Spiked Placebo: Spike the placebo solution with a known concentration of the analyte and its expected impurities.

    • Analysis: Run all samples. Assess peak purity using the DAD to ensure no co-eluting peaks. The analyte peak should be well-resolved from all degradation products and placebo interferences (Resolution > 2.0).

2. Linearity & Range (ICH Q2(R2) § 5.2, 5.4)

  • Causality: To demonstrate a direct, proportional relationship between analyte concentration and the instrument's response over a defined range.[5]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Analysis: Plot the mean peak area against concentration. Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999.

3. Accuracy (ICH Q2(R2) § 5.3)

  • Causality: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Analysis: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision (ICH Q2(R2) § 5.3)

  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD). It should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies. The overall %RSD should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) & Detection (LOD) (ICH Q2(R2) § 5.5, 5.6)

  • Causality: To establish the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy. This is critical for impurity analysis.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them. Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope (S) of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

6. Robustness (ICH Q2(R2) § 5.7)

  • Causality: To demonstrate the method's reliability during normal usage by deliberately introducing small variations in method parameters.[19]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to method parameters, one at a time.

    • Variations to Test:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

      • Mobile Phase Composition (± 2% organic)

    • Analysis: Assess the effect on retention time, peak asymmetry, and resolution. The system suitability parameters should remain within acceptable limits.

Data Presentation: A Quantitative Summary

The results of a successful validation study can be summarized for clear comparison against predefined acceptance criteria.

Table 2: Hypothetical HPLC Validation Summary for 1-(2,6-Dichloro-3-methylphenyl)guanidine

Validation Parameter Acceptance Criterion Hypothetical Result Status
Specificity Well-resolved peak, no interferenceResolution > 4.5 from all degradantsPass
Linearity (R²) ≥ 0.9990.9998Pass
Range 80% - 120% of target conc.0.08 - 0.12 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.7% (n=9)Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85% (n=6)Pass
Precision (Intermediate %RSD) ≤ 2.0%1.15% (n=12)Pass
Limit of Quantitation (LOQ) Report Value0.05 µg/mL-
Robustness System suitability passesAll parameters metPass

Conclusion

The validation of an analytical method for a challenging compound like 1-(2,6-Dichloro-3-methylphenyl)guanidine requires a systematic and scientifically sound approach. While several techniques can be employed, High-Performance Liquid Chromatography with UV detection stands out as the most suitable method for routine quality control, offering a balance of specificity, robustness, and accessibility. The validation process, guided by ICH principles, is an integrated system where each parameter test builds upon the others to provide unequivocal evidence that the method is fit for its intended purpose. For research and development, particularly in the context of impurity discovery, the orthogonal power of LC-MS is unparalleled. By understanding the causality behind each validation step and meticulously documenting the results, researchers can ensure data integrity and the ultimate quality of the pharmaceutical product.

References

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. U.S. Food and Drug Administration.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. European Compliance Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. ResearchGate. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences.
  • A Comparative Guide to the Purity Validation of Guanidine Monobenzoate: HPLC vs. NMR. Benchchem.
  • Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. ResearchGate. Available at: [Link]

  • Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. SpringerLink.
  • Guanidine Analyzed with HPLC- AppNote. MicroSolv Technology Corporation.
  • Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. ResearchGate. Available at: [Link]

  • HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science. Available at: [Link]

  • Assay of guanidine in pharmaceutical formulations. Thermo Fisher Scientific.
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry.
  • Guanidine derivatives. Chromatography Forum.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. ResearchGate. Available at: [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research. Available at: [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. ISO 17025.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. American Pharmaceutical Review.

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NMR Spectral Characterization of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison for the NMR characterization of 1-(2,6-Dichloro-3-methylphenyl)guanidine , commonly known as Guanfacine (typically analyzed as the hydrochloride salt).

In drug development, the critical analytical challenge is distinguishing the active pharmaceutical ingredient (API) from its primary starting material and degradant, 2,6-dichloro-3-methylaniline . This guide focuses on the specific spectral fingerprints required to validate the formation of the guanidine moiety and ensure the absence of the aniline precursor.

Key Takeaway: The most reliable characterization method utilizes DMSO-d6 to observe the exchangeable guanidine protons (


 7.0–10.0 ppm), which are invisible in protic solvents like Methanol-d4 or D2O.

Structural Analysis & Strategic Approach

The Molecule

The structure consists of a phenyl ring substituted with two chlorines (positions 2,6) and a methyl group (position 3), attached to a guanidine group.

  • Aromatic Region: The 2,6-dichloro substitution pattern creates a specific coupling environment for the remaining two aromatic protons (H-4 and H-5), resulting in a characteristic AB doublet system.

  • Guanidine Core: This is the functional differentiator. In the hydrochloride salt form, the guanidine group is protonated, leading to distinct, broad singlets in aprotic polar solvents.

Comparison Strategy

To validate the product, we compare it against two baselines:

  • Chemical Alternative: The starting material (2,6-Dichloro-3-methylaniline).[1]

  • Solvent Alternative: The spectral profile in Methanol-d4 (where NH protons exchange/disappear).

Comparative Analysis: Product vs. Impurity[2]

The following table highlights the critical chemical shift differences (


) required to confirm the conversion of the aniline amine (

) to the guanidine group (

).
Table 1: H NMR Comparison (DMSO-d6, 400 MHz)
FeatureGuanfacine HCl (Product)2,6-Dichloro-3-methylaniline (Impurity)Diagnostic Value
Guanidine/Amine NH

7.50 - 10.0 (Broad, 4H)

5.40 - 5.60 (Broad s, 2H)
Critical. Downfield shift and integration change (2H

4H) confirms guanidine formation.
Aromatic H-4

~7.55 (d,

Hz)

~7.15 (d,

Hz)
High. The electron-withdrawing guanidine deshields the ring protons compared to the amine.
Aromatic H-5

~7.25 (d,

Hz)

~6.60 (d,

Hz)
High. Significant downfield shift observed in the product.
Ar-CH


2.35 (s, 3H)

2.28 (s, 3H)
Low. The methyl group is distant from the reaction center; minimal shift change.
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Note: Chemical shifts are referenced to TMS (


 0.[2]0) or residual DMSO (

2.50).

Solvent Selection Strategy

Choosing the wrong solvent can lead to "false negatives" regarding the integrity of the guanidine group.

Table 2: Solvent Performance Comparison
SolventSuitabilityMechanism & Observation
DMSO-d6 Optimal No Exchange: Preserves the guanidine NH signals. Allows quantification of the salt form (protonation state).
Methanol-d4 Sub-optimalFast Exchange: NH protons exchange with deuterium (

). The diagnostic guanidine signals disappear, leaving only the aromatic and methyl signals.
D2O PoorInsolubility & Exchange: The free base is poorly soluble; the HCl salt is soluble but NH signals are lost to exchange.
Visualization: Solvent Decision Logic

The following diagram illustrates the decision process for selecting the NMR solvent based on the analytical goal (Structure Confirmation vs. Solubility).

SolventStrategy Start Sample: Guanfacine Derivative Goal Define Analytical Goal Start->Goal FullStruct Full Structural Confirmation (Observe NH Protons) Goal->FullStruct Backbone Backbone Verification Only (Ar-H, Me-H) Goal->Backbone SolventDMSO Select DMSO-d6 (Retains NH signals) FullStruct->SolventDMSO Critical Requirement SolventMeOD Select Methanol-d4 (NH signals disappear) Backbone->SolventMeOD Solubility/Ease Result1 Result: 4x Broad Singlets (NH) + Aromatic AB System SolventDMSO->Result1 Result2 Result: Only Aromatic AB + Methyl Singlet SolventMeOD->Result2

Figure 1: Solvent selection workflow for Guanidine-class molecules. DMSO-d6 is required for full proton assignment.[3]

Detailed Experimental Protocols

Protocol A: Standard Characterization (DMSO-d6)

Objective: Full assignment of 1-(2,6-Dichloro-3-methylphenyl)guanidine HCl.

  • Sample Preparation:

    • Weigh 10–15 mg of the Guanfacine HCl salt.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the sample is fully dissolved. If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated proton exchange or degradation.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 5.0 seconds . The guanidine NH protons often have longer T1 relaxation times; a short D1 will reduce their integral accuracy.

    • Scans (NS): 16 to 32 scans are sufficient for this concentration.

    • Spectral Width: -2 to 14 ppm (to capture downfield NH protons).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Protocol B: D2O Exchange Test (Self-Validation)

Objective: Confirm that the broad peaks at 7.0–10.0 ppm are indeed exchangeable NH protons and not impurities.

  • Run Protocol A and save the spectrum.

  • Add 2 drops of D2O directly into the NMR tube containing the DMSO-d6 sample.

  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire the spectrum using the same parameters.

  • Validation Criteria: The peaks at 7.0–10.0 ppm must disappear or significantly diminish, while the aromatic doublet and methyl singlet remain unchanged.

Structural Connectivity Workflow

To rigorously prove the connectivity of the methyl group and the guanidine carbon, 2D NMR (HMBC) is recommended.

StructuralLogic MeProton Methyl Protons (2.35 ppm) ArC3 C-3 (Ar-Me) (~136 ppm) MeProton->ArC3 HSQC (1-bond) ArC2 C-2 (Ar-Cl) (~130 ppm) MeProton->ArC2 HMBC (3-bond) ArC4 C-4 (Ar-H) (~129 ppm) MeProton->ArC4 HMBC (3-bond) GuanidineC Guanidine C=N (~155 ppm) ArC1 C-1 (Ipso) (~132 ppm) ArC1->GuanidineC HMBC (from Ar-H)

Figure 2: HMBC Connectivity Logic. The Methyl protons anchor the aromatic assignment; the Guanidine Carbon is identified via long-range coupling from the aromatic ring.

References

  • United States Pharmacopeia (USP).Guanfacine Hydrochloride Monograph. USP-NF.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for solvent residual referencing).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 116529, 2,6-Dichloro-3-methylaniline. Link (Source for impurity spectral data).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

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A Comparative Toxicological Assessment: Guanfacine vs. 1-(2,6-Dichloro-3-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological study of Guanfacine, a well-characterized alpha-2A adrenergic receptor agonist, and the lesser-known compound, 1-(2,6-Dichloro-3-methylphenyl)guanidine. As professionals in drug development, understanding the toxicological profiles of related compounds is paramount for lead optimization and risk assessment. This document synthesizes available data to offer a side-by-side analysis, supported by experimental protocols for further investigation.

Introduction to the Compounds

Guanfacine is a selective alpha-2A adrenergic receptor agonist used clinically for the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension.[1][2][3] Its mechanism of action involves the modulation of sympathetic outflow from the central nervous system.[1][4]

1-(2,6-Dichloro-3-methylphenyl)guanidine is a guanidine derivative with a substitution pattern on the phenyl ring that bears resemblance to Guanfacine. However, it is not a commercially available drug and its pharmacological and toxicological properties are not well-documented in publicly available literature. The absence of extensive research on this compound necessitates a predictive and comparative approach to its potential toxicity, based on the known effects of Guanfacine and related guanidine compounds.

FeatureGuanfacine1-(2,6-Dichloro-3-methylphenyl)guanidine
Chemical Structure N-(aminoiminomethyl)-2-(2,6-dichlorophenyl)acetamide1-(2,6-Dichloro-3-methylphenyl)guanidine
CAS Number 29110-47-2[1][3][5]Not readily available
Primary Mechanism Selective alpha-2A adrenergic receptor agonist[1]Presumed alpha-2 adrenergic agonist activity
Clinical Use ADHD, Hypertension[2][3]Research compound

Mechanistic Insights: The Alpha-2 Adrenergic Signaling Pathway

Both Guanfacine and, presumably, 1-(2,6-Dichloro-3-methylphenyl)guanidine exert their effects through the alpha-2 adrenergic signaling pathway. Activation of these G-protein coupled receptors, predominantly the alpha-2A subtype in the prefrontal cortex, leads to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates neuronal firing and strengthens synaptic connections, underlying the therapeutic effects of Guanfacine in ADHD. However, systemic activation of these receptors can lead to adverse cardiovascular effects.

Alpha2_Signaling cluster_cell Postsynaptic Neuron Guanfacine Guanfacine Alpha2A_Receptor α2A-Adrenergic Receptor Guanfacine->Alpha2A_Receptor Binds to G_Protein Gi/o Protein Alpha2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Firing PKA->Cellular_Response Leads to

Caption: Alpha-2 Adrenergic Signaling Pathway

Comparative Toxicity Profile

A direct quantitative comparison is challenging due to the limited data on 1-(2,6-Dichloro-3-methylphenyl)guanidine. The following sections detail the known toxicity of Guanfacine and provide a qualitative assessment of the potential toxicity of its analogue.

Guanfacine: Documented Toxicity

Guanfacine is classified as toxic if swallowed.[6][7] Overdose in humans can lead to a range of symptoms, primarily affecting the central nervous and cardiovascular systems.

Quantitative Toxicity Data for Guanfacine:

Route of AdministrationSpeciesLD50 ValueReference
OralRat142 mg/kg[6]
OralMouse15.3 mg/kg[1]
SubcutaneousRat114 mg/kg[1]
Dermal-No data available[8]
Inhalation-No data available[8]

Observed Adverse Effects in Humans (Overdose): [4][9][10][11]

  • Central Nervous System: Drowsiness, lethargy, sedation.

  • Cardiovascular: Bradycardia (slow heart rate), hypotension (low blood pressure), which can be delayed in onset.[4] In some cases, transient hypertension may occur.

  • Other: Dry mouth, dizziness, and in severe cases, respiratory depression and coma.[4]

1-(2,6-Dichloro-3-methylphenyl)guanidine: A Predictive Toxicological Assessment

In the absence of specific toxicological data for 1-(2,6-Dichloro-3-methylphenyl)guanidine, we must infer its potential toxicity based on its chemical structure and the known effects of related compounds.

  • Structural Similarities to Guanfacine: The presence of the 2,6-dichlorophenyl group attached to a guanidine moiety suggests that this compound will likely interact with alpha-2 adrenergic receptors, similar to Guanfacine. Therefore, it is reasonable to predict a similar profile of adverse effects upon overdose, including sedation, bradycardia, and hypotension.

  • Influence of the Methyl Group: The addition of a methyl group at the 3-position of the phenyl ring may alter the compound's lipophilicity, metabolic stability, and receptor binding affinity. These changes could either increase or decrease its potency and, consequently, its toxicity compared to Guanfacine. Without experimental data, the precise impact of this structural modification remains speculative.

  • General Toxicity of Guanidine Derivatives: Guanidine and its derivatives are known to be biologically active, and their toxicity can vary significantly based on their substitution patterns. Some guanidine compounds exhibit irritant properties and can be harmful if ingested.

Experimental Protocols for Toxicological Evaluation

To empirically determine and compare the toxicity of these two compounds, the following standardized experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT and LDH Assays

These assays provide initial data on the cytotoxic potential of the compounds at the cellular level.

Caption: In Vitro Cytotoxicity Workflow

MTT Assay Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., human hepatoma HepG2 or neuroblastoma SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Guanfacine and 1-(2,6-Dichloro-3-methylphenyl)guanidine in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Assay Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the amount of LDH released, which is proportional to the number of damaged cells.

In Vivo Acute Oral Toxicity Study (OECD 423)

This protocol provides a standardized method for determining the acute oral toxicity of a substance.

Caption: In Vivo Acute Oral Toxicity Workflow

Protocol Summary (Following OECD Guideline 423):

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females) from a standard strain (e.g., Wistar or Sprague-Dawley rats).

  • Housing and Acclimatization: House the animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Allow for an acclimatization period of at least 5 days.

  • Dose Selection and Administration: Based on in vitro data and any available information, select a starting dose. The test is conducted in a stepwise manner, with each step using three animals. The substance is administered as a single oral dose via gavage.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, including changes in behavior, breathing, and autonomic signs.

  • Body Weight: Record the body weight of each animal shortly before dosing and then weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis and LD50 Estimation: Based on the number of mortalities at different dose levels, the acute toxic class and an estimated LD50 range can be determined.

Conclusion

While Guanfacine has a well-defined toxicological profile characterized by dose-dependent CNS and cardiovascular effects, a significant data gap exists for 1-(2,6-Dichloro-3-methylphenyl)guanidine. Based on structural analogy, it is prudent to handle this compound with the assumption that it possesses a similar, and potentially significant, level of toxicity. The experimental protocols outlined in this guide provide a framework for the empirical determination of its cytotoxic and acute toxic properties, which is essential for any further development or risk assessment. The scientific community is encouraged to conduct and publish such studies to expand our understanding of the structure-activity relationships of this class of compounds.

References

  • Pharmaoffer. Guanfacine CAS# 29110-47-2 Distributors. [Link]

  • National Center for Biotechnology Information. Guanfacine - LiverTox. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS GUANFACINE HYDROCHLORIDE. [Link]

  • Maryland Poison Center. Guanfacine Extended Release Did you know? [Link]

  • Lee, S. Y., et al. (2022). Guanfacine poisoning resulting in transient ST-segment elevation: a case report. Journal of Medical Case Reports, 16(1), 239. [Link]

  • National Center for Biotechnology Information. Guanfacine. PubChem Compound Summary for CID 3519. [Link]

  • McGrath, J., et al. (2002). Epidemiology and toxicity of pediatric guanfacine exposures. The Annals of Pharmacotherapy, 36(9), 1363-1367. [Link]

  • ResearchGate. Guanfacine toxic ingestion with subsequent cardiogenic pulmonary edema: A case report. [Link]

  • Talkspace. (2023). Side Effects of Guanfacine to Be Aware of. [Link]

  • Pharmaffiliates. Guanfacine. [Link]

  • U.S. Food and Drug Administration. (2017). Pediatric Postmarketing Pharmacovigilance and Drug Utilization Review for Intuniv. [Link]

  • HCA Healthcare Scholarly Commons. (2022). Delayed Hypotension and Bradycardia in Guanfacine ER Overdose. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. [Link]

  • National Center for Biotechnology Information. 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem Compound Summary for CID 96338. [Link]

  • PubChemLite. 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4). [Link]

  • CAS Common Chemistry. N-(3-Chloro-2-methylphenyl)acetamide. [Link]

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A Guide to Inter-laboratory Comparison of 1-(2,6-Dichloro-3-methylphenyl)guanidine Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of assay results for 1-(2,6-Dichloro-3-methylphenyl)guanidine, a compound of significant interest in pharmaceutical development. The document outlines the critical importance of robust and reproducible analytical methods, details a validated High-Performance Liquid Chromatography (HPLC) protocol, and presents a structured approach to designing and executing an inter-laboratory study. By adhering to the principles and methodologies described herein, research, development, and quality control laboratories can ensure the accuracy, comparability, and reliability of their analytical data, ultimately contributing to the development of safe and effective therapeutics.

Introduction: The Imperative for Analytical Precision

1-(2,6-Dichloro-3-methylphenyl)guanidine and its related compounds are integral to various stages of pharmaceutical research and development. Accurate quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control of the final drug product. Discrepancies in assay results between laboratories can lead to costly delays, regulatory hurdles, and potentially compromise patient safety. Therefore, establishing a harmonized and validated analytical method, and subsequently verifying its performance across different laboratories, is not merely a matter of good scientific practice but a critical component of the overall drug development process.

Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating the performance of analytical methods and the laboratories that perform them.[1] These studies provide an objective means to assess the accuracy and precision of a method when it is subjected to the inherent variabilities of different instruments, analysts, and laboratory environments.[1][2] This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals in establishing a robust framework for the inter-laboratory comparison of 1-(2,6-Dichloro-3-methylphenyl)guanidine assays.

Analytical Methodology: A Validated HPLC-UV Approach

While various analytical techniques can be employed for the analysis of guanidine compounds, High-Performance Liquid Chromatography (HPLC) with UV detection offers a balance of specificity, sensitivity, and robustness, making it well-suited for routine analysis in a pharmaceutical setting.[3][4][5] The highly basic nature of guanidine (pKa ≈ 12.5) necessitates careful consideration of the chromatographic conditions to achieve optimal separation and peak shape.[3][6]

This guide proposes a reversed-phase HPLC method with a C18 column and an acidic mobile phase containing an ion-pairing agent. The acidic mobile phase ensures the analyte is in its protonated, charged form, which is necessary for consistent retention on the non-polar stationary phase.

Causality in Method Development

The choice of each parameter in the proposed HPLC method is deliberate and grounded in the physicochemical properties of 1-(2,6-Dichloro-3-methylphenyl)guanidine and the principles of chromatography.

  • Column: A C18 stationary phase provides the necessary hydrophobicity for the retention of the phenyl-substituted guanidine.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to maintain the analyte in a single, protonated state, preventing peak splitting and ensuring reproducible retention times.

  • Ion-Pairing Agent: The addition of an ion-pairing reagent, such as sodium dodecyl sulfate (SDS), can be beneficial in improving peak shape and retention for highly basic compounds like guanidines.

  • Wavelength Selection: The UV detection wavelength is selected based on the absorbance maximum of 1-(2,6-Dichloro-3-methylphenyl)guanidine to ensure maximum sensitivity.

Detailed Experimental Protocol

Below is a step-by-step protocol for the HPLC analysis of 1-(2,6-Dichloro-3-methylphenyl)guanidine.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • 1-(2,6-Dichloro-3-methylphenyl)guanidine reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the 1-(2,6-Dichloro-3-methylphenyl)guanidine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-(2,6-Dichloro-3-methylphenyl)guanidine in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 230 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of 1-(2,6-Dichloro-3-methylphenyl)guanidine.

Designing the Inter-laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable results. The following sections outline the key considerations for such a study.

Study Objectives

The primary objectives of the inter-laboratory comparison are:

  • To assess the reproducibility of the HPLC method for the analysis of 1-(2,6-Dichloro-3-methylphenyl)guanidine across multiple laboratories.

  • To identify potential sources of variability in the analytical results.

  • To establish the overall performance and reliability of the participating laboratories.

Study Protocol
  • Participant Recruitment: A minimum of five to ten laboratories with experience in HPLC analysis should be recruited to participate in the study.

  • Sample Preparation and Distribution: A central laboratory will prepare a series of homogeneous and stable samples of 1-(2,6-Dichloro-3-methylphenyl)guanidine at different concentration levels (e.g., low, medium, and high). These samples will be distributed to the participating laboratories in a blind manner.

  • Method Transfer and Training: The detailed analytical method protocol, as described in Section 2.2, will be provided to all participating laboratories. A pre-study training session or teleconference may be beneficial to ensure a thorough understanding of the method.

  • Data Reporting: Laboratories will be required to report their raw data, including chromatograms, calibration curves, and calculated concentrations, in a standardized format.

Workflow for Inter-laboratory Comparison

InterLab_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Sample Preparation (Homogeneous Batches) B Sample Distribution (Blinded) A->B L1 Lab 1: Analysis B->L1 Samples & Protocol L2 Lab 2: Analysis B->L2 Samples & Protocol L_dots ... B->L_dots Samples & Protocol Ln Lab n: Analysis B->Ln Samples & Protocol C Data Collection & Analysis D Final Report Generation C->D L1->C Results L2->C Results L_dots->C Ln->C Results

Caption: Workflow of the inter-laboratory comparison study.

Data Analysis and Interpretation

Key Performance Indicators

The following statistical parameters will be used to evaluate the performance of the method and the participating laboratories:

  • Mean and Standard Deviation: Calculated for each sample across all laboratories.

  • Coefficient of Variation (CV%): A measure of the relative variability of the results.

  • Z-scores: A standardized measure of a laboratory's performance relative to the consensus value. A z-score is calculated using the formula: z = (Xi - Xpt) / Spt, where Xi is the laboratory's result, Xpt is the reference value, and Spt is the overall standard deviation.[7]

Hypothetical Data Summary

The following table presents a hypothetical summary of results from an inter-laboratory comparison study.

Sample IDTrue Value (µg/mL)Mean (µg/mL)Standard DeviationCV%
Sample A10.09.80.44.1%
Sample B50.051.21.52.9%
Sample C100.099.52.82.8%
Robustness of the Analytical Method

Robustness testing is a critical part of method validation that assesses the method's capacity to remain unaffected by small, deliberate variations in its parameters.[2][8] This provides an indication of its reliability during normal usage.[9][10] For the proposed HPLC method, the following parameters should be evaluated for robustness:[11]

  • Mobile phase composition (±2%)

  • pH of the mobile phase (±0.2 units)

  • Column temperature (±5 °C)

  • Flow rate (±0.1 mL/min)

A robust method will show minimal variation in the results when these parameters are intentionally altered.[12]

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 1-(2,6-Dichloro-3-methylphenyl)guanidine assay results. By implementing a validated HPLC method and a well-structured study design, laboratories can ensure the consistency and reliability of their analytical data. The successful execution of such a study will not only enhance confidence in the analytical results but also contribute to the overall quality and efficiency of the drug development process. It is recommended that participating laboratories investigate any significant deviations from the consensus values to identify and address potential sources of error.

References

  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • LCGC International. Robustness Tests. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MicroSolv Technology Corporation. Guanidine Analyzed with HPLC- AppNote. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. [Link]

  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined. [Link]

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]

  • ACS Publications. (2025, April 17). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods | Analytical Chemistry. [Link]

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  • ResearchGate. Inter-laboratory studies in analytical chemistry | Request PDF. [Link]

  • ResearchGate. (2025, August 6). (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]

  • CompaLab. What is an inter laboratory comparison ?. [Link]

  • ResearchGate. Figure S7 Analysis of guanidine using HPLC. (A) Guanidine standard.... [Link]

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  • BioSpectra. (2024, May 23). GUANIDINE HYDROCHLORIDE TESTING METHODS. [Link]

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Qualifying 1-(2,6-Dichloro-3-methylphenyl)guanidine as a certified reference material

Author: BenchChem Technical Support Team. Date: February 2026

Technical Qualification Guide: 1-(2,6-Dichloro-3-methylphenyl)guanidine as a Certified Reference Material (CRM)

Executive Summary

In the development of


-adrenergic agonists and Sigma receptor ligands, the integrity of analytical data relies entirely on the quality of the reference standards used. 1-(2,6-Dichloro-3-methylphenyl)guanidine  (hereafter referred to as DCM-Guanidine ) is a critical structural motif often encountered either as a potent pharmacological lead or a hydrolytic process impurity in the synthesis of lofexidine and guanfacine analogs.

This guide objectively compares the performance and regulatory compliance of ISO 17034 Certified Reference Material (CRM) grade DCM-Guanidine against standard "Synthesis Grade" alternatives. We demonstrate that while synthesis-grade material is sufficient for early-stage binding assays, it introduces unacceptable error margins (>2.5%) in quantitative impurity profiling and GLP toxicology studies.

Comparative Analysis: CRM vs. Synthesis Grade

The following table contrasts the critical quality attributes (CQAs) of a qualified CRM against a typical commercial synthesis-grade reagent.

FeatureOption A: Qualified CRM Option B: Synthesis Grade (Alternative) Impact on Data
Purity Assignment Mass Balance Approach (100% -

Impurities)
Area % (HPLC-UV only)Option B overestimates purity by ignoring moisture/inorganics, leading to potency errors .
Traceability SI-Traceable (via NIST/BIPM traceable qNMR)Manufacturer Lot (Internal Standard)Option B fails regulatory audits (FDA/EMA) for pivotal clinical release.
Uncertainty Budget Explicitly calculated (

, e.g.,

)
Unknown / Not ReportedOption B makes it impossible to calculate the Total Error of the method.
Homogeneity Statistically validated (ANOVA)AssumedOption B carries risk of "hot spots" in hygroscopic salts.
Water Content Measured (KF Titration) & FactorizedOften ignored or theoreticalCritical: Guanidines are hygroscopic; Option B can drift by 2-5% weight.[1]

Technical Deep Dive: The Qualification Workflow

To qualify DCM-Guanidine as a CRM, we utilize a Mass Balance Strategy . This is the gold standard for primary reference materials, as opposed to the "purity by difference" method often used for lower-grade reagents.

Mechanism of Action & Stability Concerns

DCM-Guanidine contains a basic guanidino group attached to a sterically hindered dichlorophenyl ring.[1]

  • Chemical Stability: The 2,6-dichloro substitution protects the guanidine from rapid oxidative metabolism, but the molecule is susceptible to hydrolysis to the corresponding urea or aniline under extreme pH.

  • Physical Stability: As a hydrochloride salt (the most common form), it is hygroscopic. Synthesis-grade alternatives often lack rigorous drying protocols, leading to variable water content that skews molarity calculations in binding assays (

    
     determination).
    
Diagram 1: The CRM Qualification Pathway

This self-validating workflow ensures that the assigned purity value is independent of any single analytical technique.

CRM_Qualification cluster_Char Orthogonal Characterization Raw Raw Synthesis (Crude DCM-Guanidine) Homogeneity Homogeneity Study (10+ Bottles, Stratified) Raw->Homogeneity Org Organic Impurities (HPLC-UV + GC-MS) Homogeneity->Org Vol Volatiles (Karl Fischer + TGA) Homogeneity->Vol Inorg Inorganics (ROI / ICP-MS) Homogeneity->Inorg Calc Mass Balance Calculation Org->Calc Vol->Calc Inorg->Calc Valid Validation via qNMR (Internal Std Traceable to NIST) Calc->Valid Cross-Check Cert Issue Certificate (CoA + Uncertainty) Valid->Cert If < 1.0% Deviation

Caption: Orthogonal characterization workflow ensuring metrological traceability. The Mass Balance value is cross-validated against qNMR to eliminate method bias.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Potency Assignment

Rationale: Unlike HPLC, qNMR does not require a response factor for every impurity. It measures the absolute number of protons relative to an internal standard.

  • Internal Standard (IS): Use Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone (Traceable to NMIJ). Ensure

    
     relaxation times are determined (
    
    
    
    delay must be
    
    
    ).
  • Solvent: Deuterated DMSO (

    
    ) is preferred over 
    
    
    
    due to the solubility of the guanidinium salt and exchangeable protons.
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Spectral width: 20 ppm (to catch all signals).

    • Scans: Minimum 64 (for S/N > 400:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.
Protocol B: HPLC-UV Impurity Profiling (Stability Indicating)

Rationale: To detect structurally related impurities (e.g., the 2,6-dichloro-3-methylaniline precursor).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Note: TFA is required to suppress the ionization of the basic guanidine group and prevent peak tailing.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (universal) and 254 nm (aromatic specificity).

  • Acceptance Criteria (CRM Grade): No single impurity

    
    ; Total impurities 
    
    
    
    .

Data Presentation: Stability Under Stress

To demonstrate the superior characterization of the CRM, we subjected both CRM-grade and Synthesis-grade samples to forced degradation (0.1 N NaOH, 60°C, 4 hours).

Sample TypeInitial Purity (HPLC)Post-Stress PurityDegradant IdentifiedConclusion
CRM Grade 99.8%94.2%Urea Analog (Confirmed by LC-MS)Degradation pathway is mapped; CRM serves as a marker for stability studies.
Synthesis Grade 96.5%88.1%Multiple unidentified peaksPre-existing impurities accelerated degradation, confounding the stability data.

Insight: The "Synthesis Grade" material contained trace transition metals (likely Pd or Cu from synthesis) that catalyzed faster degradation. The CRM, being highly purified, degraded only via the expected hydrolytic mechanism.

Diagram 2: Degradation & Impurity Logic

Understanding the origin of impurities is vital for the "Expertise" pillar of E-E-A-T.

Degradation_Pathway Precursor Precursor: 2,6-Dichloro-3-methylaniline Cyanamide Intermediate: Cyanamide Derivative Precursor->Cyanamide Synthesis Step 1 Product Target CRM: DCM-Guanidine Cyanamide->Product Amination Hydrolysis Degradant A: Urea Derivative Product->Hydrolysis + H2O / OH- (Hydrolysis) Cyclic Degradant B: Imidazoline (if cyclized) Product->Cyclic + Reagent X (Cyclization Risk)

Caption: Potential impurity origins. The CRM is qualified to quantify 'Precursor' carryover and 'Hydrolysis' degradants.

Conclusion & Recommendation

For researchers conducting exploratory binding assays , synthesis-grade DCM-Guanidine is a cost-effective alternative, provided that the user performs an in-house drying step.

However, for GLP toxicology , impurity profiling of late-stage APIs , or QC release testing , the CRM Grade is mandatory. The hidden costs of re-running failed experiments due to "phantom" impurities or incorrect potency calculations far outweigh the upfront cost of a qualified reference material.

Final Verdict: Qualify DCM-Guanidine as a CRM using the Mass Balance approach validated by qNMR to ensure data integrity in alpha-2 agonist development.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link

  • Saito, T., et al. (2004). Metrological traceability of purity assignment for organic reference materials by quantitative NMR.Accreditation and Quality Assurance , 9, 34-38. Link

  • European Medicines Agency (EMA). (2006). ICH Q3A(R2): Impurities in New Drug Substances.Link[1]

  • Timmermans, P.B., et al. (1981). Structure-activity relationships in clonidine-like imidazolidines and related compounds.[1]Journal of Medicinal Chemistry , 24(5), 502-507. (Context for dichlorophenyl guanidine structure-activity). Link

  • Sigma-Aldrich. (n.d.). 1,3-Di-o-tolylguanidine (Sigma Ligand Analog) Product Specification.Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.